2-chloro-3-cyano-pyridine 1-oxide
Description
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Properties
CAS No. |
181283-98-7 |
|---|---|
Molecular Formula |
C6H3ClN2O |
Molecular Weight |
154.55 g/mol |
IUPAC Name |
2-chloro-1-oxidopyridin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-6-5(4-8)2-1-3-9(6)10/h1-3H |
InChI Key |
CTNFQCVVTPMGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Cl)C#N |
Synonyms |
2-chloro-3-cyano-pyridine 1-oxide |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Properties of 2-Chloro-3-cyanopyridine Derivatives: A Technical Guide
Disclaimer: Information regarding the direct synthesis and properties of 2-chloro-3-cyanopyridine 1-oxide is exceptionally scarce in publicly available scientific literature. This guide will instead provide a comprehensive overview of the synthesis and properties of its immediate and crucial precursor, 3-cyanopyridine 1-oxide , and its subsequent conversion to the well-documented and industrially significant compound, 2-chloro-3-cyanopyridine . This information is of critical relevance to researchers in organic synthesis and drug development.
Introduction
2-Chloro-3-cyanopyridine is a vital intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. Its production typically proceeds through a two-step process commencing with the N-oxidation of 3-cyanopyridine to yield 3-cyanopyridine 1-oxide, followed by a chlorination reaction. This document details the experimental protocols for these transformations and summarizes the physicochemical properties of the key compounds involved.
Synthesis Pathway
The synthesis of 2-chloro-3-cyanopyridine is a well-established process involving the N-oxidation of 3-cyanopyridine, followed by chlorination of the resulting N-oxide.
Caption: Synthesis workflow for 2-chloro-3-cyanopyridine.
Experimental Protocols
Synthesis of 3-Cyanopyridine 1-Oxide
The oxidation of 3-cyanopyridine to its N-oxide is a foundational step. Various methods have been reported, with the use of hydrogen peroxide in the presence of an acid being a common approach.
Protocol 1: Oxidation with Hydrogen Peroxide and Sulfuric Acid [1]
-
Materials:
-
3-Cyanopyridine
-
Concentrated Sulfuric Acid
-
30% Hydrogen Peroxide
-
-
Procedure:
-
In a four-necked flask, add 3-cyanopyridine (e.g., 500 g, 4.80 mol) and concentrated sulfuric acid (e.g., 1600 g).
-
Heat the mixture to 90°C to achieve reflux.
-
Slowly add 30% hydrogen peroxide (e.g., 400 mL) to the refluxing reaction mixture.
-
Maintain the reflux for 2 hours after the addition of hydrogen peroxide is complete, monitoring for the full conversion of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid product.
-
Dry the solid at 50°C to obtain 3-cyanopyridine 1-oxide.
-
Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine 1-Oxide
The chlorination of 3-cyanopyridine 1-oxide is the final step to obtain 2-chloro-3-cyanopyridine. Two common chlorinating agents for this transformation are phosphorus oxychloride and bis(trichloromethyl)carbonate.
Protocol 2A: Chlorination with Phosphorus Oxychloride [1][2]
-
Materials:
-
3-Cyanopyridine 1-Oxide
-
Phosphorus Oxychloride (POCl₃)
-
Organic Base (e.g., cyclohexylamine, pyridine)
-
-
Procedure:
-
In a four-necked flask, dissolve 3-cyanopyridine 1-oxide (e.g., 500 g, 4.16 mol) in phosphorus oxychloride (e.g., 2000 g, 13.04 mol).
-
At a controlled temperature of 0-5°C, slowly add an organic base to adjust the pH of the system to 9.5-10.5.
-
After the addition of the base, heat the reaction mixture.
-
Upon completion of the reaction, the desired 2-chloro-3-cyanopyridine is obtained after appropriate workup and purification.
-
Protocol 2B: Chlorination with Bis(trichloromethyl)carbonate [3]
-
Materials:
-
3-Cyanopyridine 1-Oxide
-
Bis(trichloromethyl)carbonate
-
Organic Solvent (e.g., dichloroethane, petroleum ether)
-
Organic Base (e.g., triethylamine, tri-n-propylamine)
-
-
Procedure:
-
Dissolve 3-cyanopyridine 1-oxide and bis(trichloromethyl)carbonate in an organic solvent.
-
At a temperature between -5°C and 40°C, add an organic base dropwise.
-
After the addition is complete, raise the temperature to 30-75°C and allow the reaction to proceed for 2-8 hours.
-
The final product, 2-chloro-3-cyanopyridine, is obtained after separation and purification of the reaction solution.
-
Physicochemical Properties
The following tables summarize the key physical and chemical properties of 3-cyanopyridine 1-oxide and 2-chloro-3-cyanopyridine.
Table 1: Properties of 3-Cyanopyridine 1-Oxide
| Property | Value | Reference |
| CAS Number | 14906-64-0 | - |
| Molecular Formula | C₆H₄N₂O | - |
| Molecular Weight | 120.11 g/mol | - |
| Appearance | Solid | [1] |
| Yield (from Protocol 1) | 95% | [1] |
Table 2: Properties of 2-Chloro-3-cyanopyridine
| Property | Value | Reference |
| CAS Number | 6602-54-6 | |
| Molecular Formula | C₆H₃ClN₂ | |
| Molecular Weight | 138.55 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 104-109 °C | [4] |
| Purity (Typical) | >99% | [5] |
| Solubility | Insoluble in water, soluble in polar organic solvents | [6] |
Spectral Data
While detailed spectra are best consulted from spectral databases, the following provides an overview of the expected spectral characteristics for 2-chloro-3-cyanopyridine.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, including the carbon of the cyano group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C≡N (cyano) stretching vibration and vibrations associated with the chlorinated pyridine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Development
2-Chloro-3-cyanopyridine is a versatile building block in medicinal chemistry and agrochemical synthesis. It serves as a key intermediate in the production of:
-
Nevirapine: An anti-HIV drug.[6]
-
Mirtazapine: An antidepressant medication.
-
Niflumic Acid: A non-steroidal anti-inflammatory drug (NSAID).[6]
-
Herbicides and Pesticides: Including nicosulfuron and diflufenican.
The reactivity of the chlorine atom allows for nucleophilic substitution, while the cyano group can undergo various transformations, making it a valuable synthon for creating diverse molecular architectures.[6]
Safety Information
2-Chloro-3-cyanopyridine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
While direct information on 2-chloro-3-cyanopyridine 1-oxide is limited, the synthetic pathway to the closely related and commercially important 2-chloro-3-cyanopyridine is well-established and proceeds through the stable intermediate, 3-cyanopyridine 1-oxide. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these valuable pyridine derivatives.
References
- 1. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 3. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN101108824A - Method for synthesizing 2- chlorine -3- cyanogen radical pyridine with 3- cyanogen radical pyridine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide on the Physicochemical Characteristics of 2-chloro-3-cyano-pyridine 1-oxide
Disclaimer: Publicly available scientific literature contains limited detailed physicochemical data and experimental protocols specifically for 2-chloro-3-cyano-pyridine 1-oxide. This guide presents the available information for the target compound and provides supplementary data on its closely related precursor, 3-cyanopyridine N-oxide, and the more extensively characterized 2-chloro-3-cyanopyridine.
Introduction
This compound is a heterocyclic organic compound. While it is commercially available, in-depth studies on its physicochemical properties and reactivity are not widely published. It is structurally related to 3-cyanopyridine N-oxide, a key starting material in the synthesis of 2-chloro-3-cyanopyridine, an important intermediate in the pharmaceutical and agrochemical industries.[1][2] This guide summarizes the known information for this compound and provides context through the analysis of its precursor and a key derivative.
Physicochemical Characteristics of this compound
The available data for this compound is limited and primarily sourced from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 181283-98-7 | ECHEMI[3] |
| Molecular Formula | C6H3ClN2O | ECHEMI, PubChem[3][4] |
| Molecular Weight | 155.55 g/mol | ECHEMI[3] |
| Exact Mass | 154.998 g/mol | ECHEMI[3] |
| Synonyms | 3-Pyridinecarbonitrile, 2-chloro-, 1-oxide; 2-Chloro-3-pyridinecarbonitrile 1-oxide; 2-Chloro-3-cyanopyridin-1-ium-1-olate | ECHEMI[3] |
Contextual Analysis: Precursor and Derivative
Given the scarcity of data for this compound, this section details the properties and synthesis of its precursor, 3-cyanopyridine N-oxide, and the resulting product, 2-chloro-3-cyanopyridine.
3-cyanopyridine N-oxide is the starting material for the synthesis of 2-chloro-3-cyanopyridine. Its preparation is a crucial first step in the overall reaction sequence.
Experimental Protocol: Synthesis of 3-Cyanopyridine N-oxide
A common method for the preparation of 3-cyanopyridine N-oxide involves the oxidation of 3-cyanopyridine.[5]
-
Materials: 3-cyanopyridine, concentrated sulfuric acid, 30% hydrogen peroxide.
-
Procedure:
-
In a 3000 mL four-necked flask, add 500 g (4.80 mol) of 3-cyanopyridine and 1600 g of concentrated sulfuric acid.[5]
-
Heat the mixture to 90°C to achieve reflux.[5]
-
Slowly add 400 mL of 30% hydrogen peroxide to the refluxing reaction mixture.[5]
-
Continue the reflux for 2 hours after the addition of hydrogen peroxide is complete, monitoring the reaction to ensure the complete conversion of the starting material.[5]
-
2-chloro-3-cyanopyridine is a well-characterized compound with numerous applications. It is synthesized from 3-cyanopyridine N-oxide.
Physicochemical Characteristics of 2-Chloro-3-cyanopyridine
| Property | Value | Source |
| CAS Number | 6602-54-6 | ChemBK, ChemicalBook[1][6] |
| Molecular Formula | C6H3ClN2 | ChemBK[1] |
| Molar Mass | 138.55 g/mol | ChemBK[1] |
| Appearance | White to off-white crystalline solid | Guidechem[2] |
| Melting Point | 104-107 °C | ChemBK, ChemicalBook[1][7] |
| Boiling Point | 112 °C at 1 mmHg | ChemBK[1] |
| Solubility | Insoluble in water; soluble in strong polar organic solvents | Guidechem[2] |
Experimental Protocol: Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine N-oxide
The chlorination of 3-cyanopyridine N-oxide can be achieved using various chlorinating agents. A common method utilizes phosphorus oxychloride (POCl3).[5][8]
-
Materials: 3-cyanopyridine N-oxide, phosphorus oxychloride, organic alkali (e.g., pyridine or triethylamine).
-
Procedure:
-
Dissolve 3-cyanopyridine N-oxide in an excess of phosphorus oxychloride in a reaction flask.[5]
-
Cool the mixture to 0-5 °C.[5]
-
Slowly add an organic alkali dropwise to the cooled mixture, maintaining the temperature and controlling the pH of the system between 9.5 and 10.5.[5]
-
After the addition is complete, heat the reaction mixture. The specific temperature and reaction time can vary depending on the scale and specific conditions, with some procedures calling for reflux for 1-10 hours at temperatures ranging from 80-110°C.[8][9][10]
-
After the reaction is complete, the excess phosphorus oxychloride is typically removed by distillation.[10]
-
The crude product is then purified, for example, by recrystallization, to yield 2-chloro-3-cyanopyridine.[7]
-
An alternative method uses bis(trichloromethyl)carbonate as a safer chlorinating agent.[9]
-
Materials: 3-cyanopyridine N-oxide, bis(trichloromethyl)carbonate, an organic solvent (e.g., petroleum ether), and an organic base (e.g., tri-n-propylamine).[9]
-
Procedure:
-
Dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in petroleum ether.[9]
-
Add a solution of tri-n-propylamine in petroleum ether dropwise at a temperature of 10-25°C over 1-2 hours.[9]
-
After the addition, heat the mixture to 45-60°C and react for 2-8 hours.[9]
-
The final product is obtained after separation and purification of the reaction solution.[9]
-
Reaction Pathway Visualization
The synthesis of 2-chloro-3-cyanopyridine from 3-cyanopyridine is a two-step process involving the N-oxidation of 3-cyanopyridine followed by chlorination of the resulting N-oxide.
Caption: Synthesis of 2-chloro-3-cyanopyridine from 3-cyanopyridine.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 2-Chloro-3-cyanopyridine 1-oxide | C6H3ClN2O | CID 11171105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]
- 7. CN101108824A - Method for synthesizing 2- chlorine -3- cyanogen radical pyridine with 3- cyanogen radical pyridine - Google Patents [patents.google.com]
- 8. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 9. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 10. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
Technical Guide: Properties and Applications of 2-Chloro-3-cyanopyridine (CAS 6602-54-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-cyanopyridine, identified by CAS number 6602-54-6, is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] Its unique molecular structure, featuring a pyridine ring substituted with both a chloro and a cyano group, imparts a high degree of reactivity, making it a valuable building block in medicinal chemistry and agrochemical development.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-3-cyanopyridine, its primary applications, and a detailed experimental protocol for its utilization in the synthesis of the widely-used antidepressant, Mirtazapine.
Chemical and Physical Properties
2-Chloro-3-cyanopyridine is a white to off-white crystalline powder.[2][3] A summary of its key chemical and physical properties is presented in the table below for easy reference.
| Property | Value | References |
| CAS Number | 6602-54-6 | [1][2][3][4][5][6][7][][9][10] |
| IUPAC Name | 2-chloropyridine-3-carbonitrile | [4][5][] |
| Synonyms | 2-Chloronicotinonitrile, 3-Cyano-2-chloropyridine | [1][4][] |
| Molecular Formula | C₆H₃ClN₂ | [2][3][4][6][10] |
| Molecular Weight | 138.55 g/mol | [1][4][][10] |
| Appearance | White to light yellow crystal powder | [2][3][11] |
| Melting Point | 104-107 °C | [6][7][9][10] |
| Boiling Point | 257.6 ± 20.0 °C at 760 mmHg | [6][11] |
| Density | 1.3 ± 0.1 g/cm³ | [6][11] |
| Flash Point | 109.6 ± 21.8 °C | [6][11] |
| Solubility | Sparingly soluble in water | [2] |
| InChI Key | JAUPUQRPBNDMDT-UHFFFAOYSA-N | [1][4] |
| SMILES | Clc1ncccc1C#N | [4][10] |
Primary Uses and Applications
2-Chloro-3-cyanopyridine is a versatile intermediate with significant applications in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Synthesis: It is a crucial starting material for the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Notable examples include:
-
Mirtazapine: An atypical tetracyclic antidepressant.[12][13][14][15]
-
Niflumic Acid: A non-steroidal anti-inflammatory drug (NSAID).[1] Derivatives of 2-chloro-3-cyanopyridine have also been investigated for their potential as anticancer agents, demonstrating activities such as the induction of apoptosis and modulation of survivin expression.[1]
-
-
Agrochemical Synthesis: The compound serves as a building block for various pesticides and herbicides.[2][3] Its structure allows for modifications that can disrupt the growth and reproduction of pests and weeds.[2]
-
Material Science: 2-Chloro-3-cyanopyridine has been explored in polymer chemistry as a component for creating functionalized polymers with tailored thermal and electrical properties.[1][3]
Key Experimental Protocol: Synthesis of Mirtazapine
This section details a multi-step synthesis of the antidepressant Mirtazapine, where 2-chloro-3-cyanopyridine is a key starting material. The overall synthetic workflow is depicted in the diagram below.
Step 1: Synthesis of 1-(3-Cyanopyridin-2-yl)-4-methyl-2-phenylpiperazine
-
Objective: To perform a nucleophilic aromatic substitution reaction to couple 2-chloro-3-cyanopyridine with 1-methyl-3-phenylpiperazine.
-
Materials:
-
2-Chloro-3-cyanopyridine (39.35 g, 0.284 mol)
-
1-Methyl-3-phenylpiperazine (50.0 g, 0.284 mol)
-
Potassium fluoride (49.51 g, 0.852 mol)
-
N,N-Dimethylformamide (DMF) (750.0 ml)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
In a suitable reaction vessel, combine 2-chloro-3-cyanopyridine, 1-methyl-3-phenylpiperazine, and potassium fluoride in N,N-dimethylformamide.[12]
-
Heat the reaction mixture to 148-154 °C and maintain for 30 hours.[12]
-
After cooling, quench the reaction by adding water.[12]
-
Extract the product with ethyl acetate.[12]
-
The organic layer contains the desired product, 1-(3-cyanopyridyl-2-)-4-methyl-2-phenylpiperazine.[12]
-
Step 2: Synthesis of 1-(3-Carboxypyridin-2-yl)-4-methyl-2-phenylpiperazine
-
Objective: To hydrolyze the nitrile group of the intermediate to a carboxylic acid.
-
Materials:
-
1-(3-Cyanopyridyl-2)-4-methyl-2-phenylpiperazine (from Step 1)
-
Saturated alcoholic potassium hydroxide solution (850.0 ml)
-
Chloroform
-
-
Procedure:
-
Subject the crude 1-(3-cyanopyridyl-2)-4-methyl-2-phenylpiperazine to hydrolysis using a saturated alcoholic potassium hydroxide solution.[12]
-
Heat the mixture at 80-85 °C.[12]
-
After the reaction is complete, extract the product with chloroform to yield 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine.[12]
-
Step 3: Synthesis of 1-(3-(Hydroxymethyl)pyridin-2-yl)-4-methyl-2-phenylpiperazine
-
Objective: To reduce the carboxylic acid to a primary alcohol.
-
Materials:
-
1-(3-Carboxypyridyl-2)-4-methyl-2-phenylpiperazine (20.0 g, 0.067 mol)
-
Lithium aluminum hydride (LiAlH₄) (20.0 g, 0.536 mol)
-
Tetrahydrofuran (THF) (1.0 L)
-
-
Procedure:
Step 4: Synthesis of Mirtazapine
-
Objective: To perform an intramolecular cyclization to form the tetracyclic structure of Mirtazapine.
-
Materials:
-
1-(3-Hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine (16.0 g, 0.056 mol)
-
Concentrated sulfuric acid (60.0 g, 0.61 mol)
-
Dichloromethane
-
-
Procedure:
Mechanism of Action of Mirtazapine: A Product of 2-Chloro-3-cyanopyridine
Mirtazapine, synthesized from 2-chloro-3-cyanopyridine, is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[4] Its therapeutic effects are primarily attributed to its antagonist activity at several key receptors in the central nervous system.
The primary mechanism involves the blockade of presynaptic α2-adrenergic receptors. These receptors function as autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons.[4] By blocking these receptors, Mirtazapine inhibits the negative feedback loop that normally suppresses the release of norepinephrine and serotonin.[4] This results in an increased concentration of these neurotransmitters in the synaptic cleft, which is believed to be the basis for its antidepressant effects.
Furthermore, Mirtazapine is a potent antagonist of serotonin 5-HT₂ and 5-HT₃ receptors.[4][5] Blockade of these receptors is associated with anxiolytic and antiemetic effects, and it may also contribute to the antidepressant efficacy by allowing for more specific stimulation of 5-HT₁ₐ receptors.[4] Mirtazapine also exhibits strong antagonism at histamine H₁ receptors, which accounts for its sedative effects.[4][5]
Safety and Handling
2-Chloro-3-cyanopyridine is considered hazardous.[7] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[][10] It may also cause respiratory irritation.[7][][10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7][16]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][16][17]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge when engineering controls are not sufficient.[7][17]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][18]
-
Incompatible with strong oxidizing agents, acids, and bases.[7]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[16][19]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[17][19]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[17][19]
In case of a spill, avoid dust formation, and use personal protective equipment.[16] Absorb the spill with inert material and dispose of it in accordance with local regulations.[19]
Conclusion
2-Chloro-3-cyanopyridine (CAS 6602-54-6) is a chemical intermediate of significant value in the pharmaceutical and agrochemical sectors. Its utility is well-demonstrated by its role in the synthesis of complex molecules like Mirtazapine. A thorough understanding of its chemical properties, applications, and safe handling procedures is essential for researchers and professionals in drug development and organic synthesis. The provided experimental protocol for the synthesis of Mirtazapine serves as a practical example of its application, while the elucidation of Mirtazapine's mechanism of action highlights the importance of this precursor in developing impactful therapeutic agents.
References
- 1. Interaction of the antidepressant mirtazapine with alpha2-adrenoceptors modulating the release of 5-HT in different rat brain regions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103509020A - Synthetic method of mirtazapine - Google Patents [patents.google.com]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. patents.justia.com [patents.justia.com]
- 9. Mirtazapine ( Remeron ) Research -- Neurotransmitter.net [neurotransmitter.net]
- 10. Effect of the alpha-2 adrenoceptor antagonist mirtazapine on the 5-hydroxytryptamine system in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method - Google Patents [patents.google.com]
- 12. 1-(3-Cyanopyridyl-2)-2-Phenyl-4-Methylpyperazine synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 16. 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine | 61337-89-1 [chemicalbook.com]
- 17. WO2010046851A1 - Process for the preparation of 1- ( 3-hydroxymethylpyrid-2 -yl ) -2 -phenyl-4-methylpiperazine and mirtazapine - Google Patents [patents.google.com]
- 18. CN1521166A - Preparation method of 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine - Google Patents [patents.google.com]
- 19. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Biological Activity of 2-Chloro-3-cyano-pyridine 1-Oxide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a cyano group and N-oxide functionality can significantly modulate the electronic properties and biological activity of the pyridine nucleus. This technical guide explores the biological activities of analogs related to 2-chloro-3-cyano-pyridine 1-oxide, a class of compounds with potential applications in various therapeutic areas. While direct biological data on this compound itself is limited in publicly available literature, this document summarizes the activities of structurally related 3-cyanopyridine and pyridine N-oxide derivatives to provide a predictive framework for researchers. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts centered on this chemical scaffold.
I. Anticancer Activity
Analogs of this compound, particularly 3-cyanopyridine derivatives, have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key cellular proliferation and survival pathways.
Quantitative Data for Anticancer Activity of Analogs
| Compound Class | Cell Line | Activity (IC50) | Reference Compound |
| 2-Oxo-3-cyanopyridine derivatives | PC-3 (Prostate Carcinoma) | 53 µM (for bromo derivative 4d) | 5-FU |
| MDA-MB-231 (Breast Cancer) | 30 µM (for bromo derivative 4d) | 5-FU | |
| HepG2 (Hepatocellular Carcinoma) | 66 µM (for bromo derivative 4d) | 5-FU | |
| 2-Oxo-3-cyanopyridine derivatives | PC-3 (Prostate Carcinoma) | ~27.2 - 52 µM | 5-FU |
| 2-Thioxo-3-cyanopyridine derivatives | PC-3, MDA-MB-231, HepG2 | Moderate Potency | 5-FU |
| (+)-nopinone-based 2-amino-3-cyanopyridines | A549 (Lung Cancer) | 23.78 µmol/L (for compound 4f) | - |
| MKN45 (Gastric Cancer) | 67.61 µmol/L (for compound 4f) | - | |
| MCF7 (Breast Cancer) | 53.87 µmol/L (for compound 4f) | - | |
| 3-Cyanopyridinones and 3-Cyanopyridines | HepG-2, HCT-116, MCF-7, PC-3 | Promising Cytotoxicity | 5-FU |
Data compiled from multiple sources, including studies on various substituted 3-cyanopyridine analogs.[1][2][3]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]
Sulforhodamine B (SRB) Colorimetric Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.[1]
Signaling Pathways
II. Enzyme Inhibitory Activity
Pyridine-based scaffolds are known to interact with various enzymes. Analogs of this compound have shown inhibitory activity against enzymes such as carbonic anhydrases and Pim-1 kinase.
Quantitative Data for Enzyme Inhibitory Activity of Analogs
| Compound Class | Enzyme Target | Activity (Ki / IC50) |
| 2-Amino-3-cyanopyridines | Carbonic Anhydrase I (hCA I) | Ki: 2.84 - 112.44 µM |
| Carbonic Anhydrase II (hCA II) | Ki: 2.56 - 31.17 µM | |
| 3-Cyanopyridines | Pim-1 Kinase | IC50: 0.46 µM (for compound 4d) |
Data compiled from multiple sources.[2][4]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory effect on carbonic anhydrase isoenzymes can be determined using an esterase assay.
-
Enzyme Preparation: Purified human carbonic anhydrase I and II (hCA I and II) are used.
-
Assay Principle: The assay measures the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate, which is monitored spectrophotometrically at 400 nm.
-
Procedure: The reaction is initiated by adding the substrate to a solution containing the enzyme and varying concentrations of the inhibitor.
-
Data Analysis: The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[4]
Pim-1 Kinase Inhibition Assay
The inhibitory activity against Pim-1 kinase can be assessed using an in vitro kinase assay.
-
Assay Components: The assay typically includes recombinant Pim-1 kinase, a specific substrate (e.g., a peptide), and ATP.
-
Reaction: The kinase reaction is initiated by adding ATP, and the mixture is incubated at 30°C.
-
Detection: The phosphorylation of the substrate is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the reaction.
-
IC50 Determination: The IC50 values are calculated from the dose-response curves of the inhibitors.[2]
Logical Relationship Diagram
III. Antimicrobial Activity
Certain pyridine N-oxide and 2-amino-3-cyanopyridine derivatives have been reported to possess antimicrobial properties, suggesting that this compound analogs could also exhibit such activities.
Qualitative and Semi-Quantitative Data for Antimicrobial Activity of Analogs
-
Picryl amino pyridine N-oxides have shown better antibacterial activity than antifungal activity.[5]
-
Some 2-amino-3-cyanopyridine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The analogs of this compound, particularly those containing the 3-cyanopyridine scaffold, represent a promising area for therapeutic agent development. The available data on related compounds suggest potential anticancer, enzyme inhibitory, and antimicrobial activities. This technical guide provides a foundational overview of these activities, including quantitative data and experimental methodologies, to aid researchers in the design and evaluation of novel this compound analogs. Further investigation into the specific biological profile of this compound class is warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of 2-Chloro-3-Cyano-Pyridine 1-Oxide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-cyano-pyridine 1-oxide has emerged as a critical building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a variety of therapeutic agents. While direct pharmacological applications of the N-oxide itself are not extensively documented, its unique electronic properties and reactivity profile make it an invaluable precursor for the construction of complex heterocyclic scaffolds. The presence of the N-oxide functionality significantly activates the pyridine ring towards nucleophilic substitution, facilitating the introduction of diverse functionalities at the 2-position. This technical guide provides an in-depth overview of the synthesis, reactivity, and potential applications of this compound in drug discovery and development, complete with experimental protocols and pathway visualizations.
Introduction
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. The strategic functionalization of the pyridine nucleus is a cornerstone of drug design, enabling the modulation of physicochemical properties and biological activity. Pyridine N-oxides, in particular, have garnered significant attention as versatile intermediates. The N-oxide group alters the electronic distribution within the ring, enhancing its reactivity towards both electrophilic and nucleophilic reagents. This activation is particularly pronounced for nucleophilic aromatic substitution, making pyridine N-oxides excellent substrates for the introduction of various substituents.
This compound exemplifies the utility of this class of compounds. It serves as a crucial precursor in the synthesis of several important pharmaceuticals, most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV/AIDS. This guide will delve into the synthetic pathways involving this intermediate, its reactivity, and its broader potential in the synthesis of novel bioactive molecules.
Synthesis of this compound and its Progeny
The primary synthetic route to 2-chloro-3-cyanopyridine involves the N-oxidation of 3-cyanopyridine followed by chlorination and deoxygenation. The N-oxide is a stable, isolable intermediate in this process.
Synthesis of 3-Cyanopyridine N-Oxide
The initial step involves the oxidation of 3-cyanopyridine. A common and efficient method utilizes hydrogen peroxide in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of 3-Cyanopyridine N-Oxide
-
Materials: 3-cyanopyridine, concentrated sulfuric acid, 30% hydrogen peroxide.
-
Procedure:
-
To a four-necked flask, add 3-cyanopyridine (e.g., 500 g, 4.80 mol) and concentrated sulfuric acid (e.g., 1600 g).
-
Heat the mixture to 90°C to achieve reflux.
-
Slowly add 30% hydrogen peroxide (e.g., 400 mL) to the refluxing reaction mixture.
-
Maintain the reflux for an additional 2 hours after the addition is complete.
-
Monitor the reaction to confirm the complete conversion of the starting material.
-
Upon completion, the reaction mixture containing 3-cyanopyridine N-oxide can be used directly in the next step or purified by appropriate work-up procedures.
-
Synthesis of 2-Chloro-3-cyanopyridine from 3-Cyanopyridine N-Oxide
The conversion of the N-oxide to the desired 2-chloro-3-cyanopyridine is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate (triphosgene).
Experimental Protocol: Chlorination using Phosphorus Oxychloride
-
Materials: 3-cyanopyridine N-oxide, phosphorus oxychloride, organic base (e.g., triethylamine).
-
Procedure:
-
Dissolve 3-cyanopyridine N-oxide in phosphorus oxychloride.
-
At a controlled temperature of 0-5°C, slowly add an organic base to maintain the pH of the system between 9.5 and 10.5.
-
After the addition of the base, heat the reaction mixture to facilitate the chlorination and deoxygenation.
-
The reaction progress is monitored until completion.
-
The excess phosphorus oxychloride is typically removed by distillation.
-
The crude product is then isolated by pouring the reaction mixture into water, followed by filtration and washing to yield 2-chloro-3-cyanopyridine.
-
Experimental Protocol: Chlorination using Bis(trichloromethyl)carbonate
-
Materials: 3-cyanopyridine N-oxide, bis(trichloromethyl)carbonate, organic solvent (e.g., petroleum ether), organic base (e.g., tri-n-propylamine).
-
Procedure:
-
Dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in an organic solvent.
-
At a temperature of 10-25°C, add a solution of the organic base in the same solvent dropwise over 1-2 hours.
-
After the addition is complete, raise the temperature to 45-60°C and maintain for 2-8 hours.
-
Upon completion, the reaction mixture is subjected to separation and purification to afford 2-chloro-3-cyanopyridine.[1]
-
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the activating effect of the N-oxide group. The oxygen atom donates electron density into the pyridine ring through resonance, increasing the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack. Conversely, the inductive effect of the positively charged nitrogen atom and the electronegative oxygen atom deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.
In the chlorination reaction with reagents like POCl₃, the oxygen of the N-oxide acts as a nucleophile, attacking the phosphorus center. This is followed by an intramolecular rearrangement and attack of a chloride ion at the 2-position of the pyridine ring, leading to the formation of the 2-chloro derivative and the elimination of a phosphate byproduct.
Applications in the Synthesis of Bioactive Molecules
The primary and most well-documented application of 2-chloro-3-cyanopyridine, derived from its N-oxide, is in the synthesis of pharmaceuticals.
Synthesis of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. The synthesis of Nevirapine prominently features 2-chloro-3-cyanopyridine as a key building block. While the N-oxide is a precursor to this building block, it is not directly incorporated into the final drug structure. The synthesis involves the coupling of 2-chloro-3-cyanopyridine with another heterocyclic amine, followed by further transformations to construct the final tricyclic ring system of Nevirapine.
Potential as a Scaffold in Drug Discovery
While direct biological data on this compound is scarce, the 3-cyanopyridine scaffold, in general, is recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The reactivity of the 2-chloro-3-cyanopyridine intermediate allows for the introduction of a diverse array of substituents at the 2-position via nucleophilic substitution. This opens up avenues for the creation of libraries of novel 3-cyanopyridine derivatives for screening against various biological targets.
Quantitative Data
As this compound is primarily an intermediate, quantitative biological data such as IC₅₀ or Kᵢ values are not typically reported for this compound. The relevant quantitative data would be associated with the final drug molecules synthesized using this precursor. For instance, the efficacy of Nevirapine is well-characterized, but this data is not directly attributable to the starting intermediate.
Table 1: Synthetic Reaction Parameters
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| N-Oxidation | 3-Cyanopyridine | H₂O₂, H₂SO₄ | - | 90 | High |
| Chlorination | 3-Cyanopyridine N-Oxide | POCl₃, Organic Base | POCl₃ | 0-5 then heat | High |
| Chlorination | 3-Cyanopyridine N-Oxide | Bis(trichloromethyl)carbonate, Organic Base | Petroleum Ether | 10-25 then 45-60 | High |
Conclusion
This compound stands as a testament to the strategic importance of synthetic intermediates in medicinal chemistry. Although it may not possess significant intrinsic biological activity, its role as a highly activated precursor for the synthesis of functionalized pyridines is undeniable. The ability to efficiently introduce substituents at the 2-position of the pyridine ring, facilitated by the N-oxide functionality, makes it a valuable tool for drug discovery and development. Future research may yet uncover direct biological roles for this and similar N-oxide compounds, but its current and foreseeable value lies in its power to enable the synthesis of complex and potent therapeutic agents. Researchers and drug development professionals should recognize the potential of this and other activated heterocyclic intermediates in the design and synthesis of next-generation pharmaceuticals.
References
Navigating the Synthesis and Chemistry of 2-Chloro-3-cyanopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive review of the synthesis, properties, and applications of 2-chloro-3-cyanopyridine, a key intermediate in the pharmaceutical and agrochemical industries. While the focus of this review is on the synthetic pathway leading to 2-chloro-3-cyanopyridine, it is important to note the role of its transient N-oxide intermediate, 2-chloro-3-cyano-pyridine 1-oxide. Direct literature on the isolation and characterization of this compound is scarce; it is primarily recognized as a fleeting species in the chlorination of 3-cyanopyridine N-oxide. This guide will therefore detail the well-documented two-step synthesis from 3-cyanopyridine, providing valuable insights for researchers working with these compounds.
Synthesis Pathway Overview
The principal route to 2-chloro-3-cyanopyridine involves a two-step process:
-
N-oxidation of 3-cyanopyridine: 3-cyanopyridine is oxidized to form 3-cyanopyridine N-oxide.
-
Chlorination of 3-cyanopyridine N-oxide: The N-oxide is subsequently chlorinated to yield the final product, 2-chloro-3-cyanopyridine. It is within this step that this compound is formed as a transient intermediate.
Experimental Protocols
Step 1: Synthesis of 3-Cyanopyridine N-oxide
The oxidation of 3-cyanopyridine to its N-oxide is a critical first step. Various methods have been reported, with the use of hydrogen peroxide in the presence of an acid catalyst being a common approach.
Method 1: Hydrogen Peroxide in Sulfuric Acid [1]
-
Reactants: 3-cyanopyridine, concentrated sulfuric acid, 30% hydrogen peroxide.
-
Procedure:
-
Add 500 g (4.80 mol) of 3-cyanopyridine and 1600 g of concentrated sulfuric acid to a 3,000 ml four-necked flask.
-
Heat the mixture to 90°C to achieve reflux.
-
Slowly add 400 mL of 30% hydrogen peroxide to the refluxing reaction mixture.
-
Continue the reflux for 2 hours after the addition is complete, monitoring for the full conversion of the starting material.
-
-
Yield: High yields are generally reported for this method, though specific quantitative data from this particular patent is not provided.
Method 2: Hydrogen Peroxide with Heteropoly Acid Catalysts [2][3][4]
-
Reactants: 3-cyanopyridine, water, sulfuric acid (co-catalyst), heteropoly acid catalyst (e.g., silicomolybdic acid, phosphomolybdic acid, phosphotungstic acid), 30% hydrogen peroxide.
-
Procedure:
-
Charge a reaction kettle with water, concentrated sulfuric acid, the chosen heteropoly acid catalyst, and 3-cyanopyridine.
-
Heat the mixture to a temperature range of 75-95°C.
-
Evenly add 30% hydrogen peroxide dropwise over a period of 8-10 hours.
-
Maintain the temperature for an additional 6-8 hours after the addition is complete.
-
Cool the reaction mixture to below 15°C, centrifuge, and dry the resulting solid to obtain 3-cyanopyridine N-oxide.
-
| Catalyst | Yield (%) | Purity (%) (HPLC) |
| Silicomolybdic Acid | 95.1 | 96.3 |
| Phosphomolybdic Acid | 96.1 | 95.3 |
| Phosphotungstic Acid | 94.7 | 96.8 |
Step 2: Synthesis of 2-Chloro-3-cyanopyridine
The chlorination of 3-cyanopyridine N-oxide is the final step, where this compound is a transient intermediate. Common chlorinating agents include phosphorus oxychloride (POCl₃) and bis(trichloromethyl)carbonate (BTC or triphosgene).
Method 1: Using Phosphorus Oxychloride (POCl₃) [1][5][6]
-
Reactants: 3-cyanopyridine N-oxide, phosphorus oxychloride, and optionally an organic base (e.g., triethylamine).
-
Procedure (Continuous Reaction): [5]
-
Simultaneously and continuously add 3-cyanopyridine N-oxide, phosphorus oxychloride, and triethylamine to a first reactor, maintaining the temperature between -10°C and 40°C.
-
The reaction liquid continuously flows into subsequent reactors connected in series and is heated to 80-100°C for 1-2 hours.
-
Distill the reaction liquid to recover phosphorus oxychloride.
-
The resulting product is subjected to hydrolysis to obtain 2-chloro-3-cyanopyridine.
-
-
Yield and Purity: Yields of 86-96% with purities of 97-99% have been reported for continuous reaction methods.[5]
Method 2: Using Bis(trichloromethyl)carbonate (BTC) [7]
-
Reactants: 3-cyanopyridine N-oxide, bis(trichloromethyl)carbonate, an organic solvent (e.g., dichloroethane, petroleum ether), and an organic base (e.g., triethylamine, tri-n-propylamine).
-
Procedure:
-
Dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in an organic solvent.
-
Add the organic base dropwise at a temperature between -5°C and 40°C.
-
After the addition is complete, heat the reaction mixture to 30-75°C for 2-8 hours.
-
Separate and purify the product from the reaction solution.
-
-
Yield and Purity: Yields ranging from 43% to 82% with purities up to 99.5% have been achieved with this method, depending on the specific reaction conditions and reagents used.[8]
Physicochemical Properties of 2-Chloro-3-cyanopyridine
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClN₂ | [9] |
| Molecular Weight | 138.56 g/mol | [10] |
| Appearance | White to off-white crystalline powder or flakes | [9][10][11] |
| Melting Point | 104-109 °C | [9][10][12][13] |
| Boiling Point | 257.6 ± 20.0 °C at 760 mmHg | [12] |
| Solubility | Insoluble in water; soluble in strong polar organic solvents | [11] |
Applications in Drug Development and Other Industries
2-Chloro-3-cyanopyridine is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other commercially important chemicals.
-
Pharmaceuticals: It is a key intermediate in the production of:
-
Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[7][11]
-
Mirtazapine: An atypical antidepressant used to treat major depressive disorder.[7][14]
-
Milnacipran: A serotonin-norepinephrine reuptake inhibitor used for the treatment of fibromyalgia and depression.[11]
-
-
Agrochemicals: This compound is also utilized in the synthesis of pesticides and herbicides.[10]
-
Material Science: There is research interest in using 2-chloro-3-cyanopyridine for the development of advanced materials, such as polymers with specific properties.[10]
Conclusion
While this compound remains an elusive, transient intermediate, a thorough understanding of the synthetic pathway leading to its deoxygenated product, 2-chloro-3-cyanopyridine, is crucial for researchers in the field. The methods detailed in this guide, from the N-oxidation of 3-cyanopyridine to the various chlorination strategies for 3-cyanopyridine N-oxide, provide a solid foundation for the efficient and high-yield synthesis of this important chemical intermediate. The versatility of 2-chloro-3-cyanopyridine in the synthesis of a range of pharmaceuticals and other industrial chemicals underscores the importance of continued research and process optimization in this area.
References
- 1. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 4. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 5. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
- 6. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 7. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 8. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Page loading... [guidechem.com]
- 12. 2-Chloro-3-cyanopyridine | CAS#:6602-54-6 | Chemsrc [chemsrc.com]
- 13. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]
- 14. 2-Chloro-3-cyanopyridine [jubilantingrevia.com]
Methodological & Application
Application Notes and Protocols: 2-Chloro-3-cyano-pyridine 1-oxide as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-cyano-pyridine 1-oxide is a highly reactive pyridine derivative that serves as a crucial starting material in the synthesis of various pharmaceutical compounds. Its utility primarily lies in its role as a direct precursor to 2-chloro-3-cyanopyridine, a key building block for several commercially significant drugs. The presence of the N-oxide functional group activates the pyridine ring, facilitating nucleophilic substitution reactions, most notably its conversion to 2-chloro-3-cyanopyridine. This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-3-cyanopyridine from its N-oxide and its subsequent application in the synthesis of the antidepressant Mirtazapine and the anti-HIV drug Nevirapine.
Core Application: Synthesis of 2-Chloro-3-cyanopyridine
The primary application of this compound in the pharmaceutical industry is its conversion to 2-chloro-3-cyanopyridine. This transformation is a critical step as 2-chloro-3-cyanopyridine is a versatile intermediate used in the synthesis of numerous active pharmaceutical ingredients (APIs). The N-oxide is typically synthesized by the oxidation of 3-cyanopyridine.
Experimental Workflow: From 3-Cyanopyridine to Pharmaceutical Intermediates
Caption: General synthetic workflow from 3-cyanopyridine to APIs.
Synthesis of 2-Chloro-3-cyanopyridine from this compound
The conversion of this compound to 2-chloro-3-cyanopyridine is typically achieved through a deoxygenative chlorination reaction. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this purpose.
Experimental Protocol: Chlorination using Phosphorus Oxychloride
This protocol is based on methods described in various patents for the industrial production of 2-chloro-3-cyanopyridine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Organic base (e.g., triethylamine, pyridine) - optional, but can improve selectivity and yield
-
Appropriate reaction vessel with reflux condenser and stirring mechanism
-
Quenching solution (e.g., ice-water)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, charge the reaction vessel with an excess of phosphorus oxychloride.
-
Slowly add this compound to the phosphorus oxychloride with stirring. The addition should be done portion-wise to control the initial exothermic reaction.
-
If using an organic base, it can be added dropwise at a low temperature (0-5 °C) before heating.
-
Heat the reaction mixture to reflux (typically around 80-110 °C) and maintain for a period of 1 to 10 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly quench the reaction mixture by pouring it onto crushed ice or into ice-water with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of approximately 7-8.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure 2-chloro-3-cyanopyridine.
Quantitative Data for Synthesis of 2-Chloro-3-cyanopyridine
The following table summarizes representative quantitative data from various synthetic methods for producing 2-chloro-3-cyanopyridine from its N-oxide precursor.
| Chlorinating Agent | Organic Base/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| POCl₃ | - | 80-95 | 1-10 | Not specified | Not specified | [1] |
| Bis(trichloromethyl)carbonate | Tri-n-propylamine / Petroleum ether | 45-60 | 2-8 | High | Not specified | [2] |
| POCl₃ | Triethylamine | -10 to 40 then 80-100 | 1-2 | 93-96 | 99 | Not specified |
| POCl₃ | Pyridine | 0-5 then heating | Not specified | High | High | Not specified |
Application in Pharmaceutical Synthesis
2-Chloro-3-cyanopyridine is a versatile precursor for a range of pharmaceutical compounds. Below are protocols for its use in the synthesis of Mirtazapine and Nevirapine.
Synthesis of Mirtazapine Intermediate
Mirtazapine is a tetracyclic antidepressant. A key step in its synthesis involves the condensation of 2-chloro-3-cyanopyridine with 1-methyl-3-phenylpiperazine.[3]
Caption: Synthetic pathway to Mirtazapine.
Experimental Protocol: Condensation with 1-Methyl-3-phenylpiperazine
This protocol outlines the initial condensation step in the synthesis of Mirtazapine.
Materials:
-
2-Chloro-3-cyanopyridine
-
1-Methyl-3-phenylpiperazine
-
Solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
In a reaction vessel, dissolve 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine in DMF.
-
Add a base such as potassium carbonate to the mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, 1-(3-cyano-2-pyridyl)-4-methyl-2-phenylpiperazine.
-
This intermediate can then be carried forward through hydrolysis, reduction, and cyclization steps to yield Mirtazapine.[4]
Synthesis of Nevirapine Intermediate
Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. Its synthesis can involve the reaction of 2-chloro-3-cyanopyridine with cyclopropylamine.
Experimental Protocol: Reaction with Cyclopropylamine
This protocol describes a key step in one of the synthetic routes to Nevirapine.
Materials:
-
2-Chloro-3-cyanopyridine
-
Cyclopropylamine
-
Solvent (e.g., a high-boiling ether like diglyme)
-
Base (e.g., Sodium hydride) - for subsequent cyclization
-
Reaction vessel suitable for high-temperature reactions
Procedure:
-
In a reaction vessel, dissolve 2-chloro-3-cyanopyridine in a suitable solvent such as diglyme.
-
Add an excess of cyclopropylamine to the solution.
-
Heat the reaction mixture under pressure in an autoclave at a high temperature (e.g., 150-200 °C) for several hours.
-
After cooling, the intermediate N-(3-cyano-2-pyridyl)cyclopropanamine is formed.
-
This intermediate can then be reacted with 2-chloro-3-amino-4-picoline and subsequently cyclized in the presence of a strong base like sodium hydride to form Nevirapine.[5][6]
Conclusion
This compound is a pivotal precursor in the pharmaceutical industry, primarily valued for its efficient conversion to 2-chloro-3-cyanopyridine. The protocols and data presented herein provide a comprehensive overview for researchers and drug development professionals on the synthesis and application of this important intermediate. The robust and scalable methods for the production of 2-chloro-3-cyanopyridine from its N-oxide enable the synthesis of a wide array of valuable pharmaceutical compounds, underscoring the significance of this chemical transformation in medicinal chemistry.
References
- 1. WO2008125578A2 - A method for the preparation of mirtazapine - Google Patents [patents.google.com]
- 2. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 3. Mirtazapine - Wikipedia [en.wikipedia.org]
- 4. CN101654454A - Preparation method of mitrazapine and intermediate product thereof - Google Patents [patents.google.com]
- 5. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-chloro-3-cyanopyridine, a crucial intermediate in the production of numerous pharmaceuticals and agrochemicals. The following sections outline various synthetic strategies, present quantitative data in tabular format for easy comparison, provide detailed experimental procedures for key reactions, and visualize the synthetic pathways using diagrams.
Introduction
2-Chloro-3-cyanopyridine is a vital building block in organic synthesis. Its derivatives are key intermediates in the synthesis of a range of important molecules, including the anti-AIDS drug Nevirapine, the antidepressant Mirtazapine, and the non-steroidal anti-inflammatory drug Niflumic acid.[1] This document explores common and effective synthetic routes to this important compound.
Synthetic Strategies
Several synthetic routes to 2-chloro-3-cyanopyridine have been developed. The most prevalent methods start from 3-cyanopyridine and proceed through its N-oxide derivative. The key transformation is the chlorination of 3-cyanopyridine N-oxide, for which various chlorinating agents have been employed. Additionally, the Sandmeyer reaction offers an alternative pathway.
Chlorination of 3-Cyanopyridine N-Oxide
The chlorination of 3-cyanopyridine N-oxide is a widely used method for the synthesis of 2-chloro-3-cyanopyridine. This approach involves the initial oxidation of 3-cyanopyridine to its N-oxide, followed by a chlorination step that selectively introduces a chlorine atom at the 2-position. Common chlorinating agents include phosphorus oxychloride (POCl₃) and bis(trichloromethyl)carbonate (triphosgene).
Pathway 1: Using Phosphorus Oxychloride
References
Application Note and Protocol: Scale-Up Synthesis of 2-Chloro-3-cyanopyridine
This document provides a detailed protocol for the scale-up synthesis of 2-chloro-3-cyanopyridine, an important intermediate in the pharmaceutical and agrochemical industries. The synthesis is based on the chlorination of 3-cyanopyridine 1-oxide using phosphorus oxychloride (POCl₃). The described method is adapted from established industrial processes and is designed for scalability and high yield.
Data Presentation
The quantitative data for the synthesis is summarized in the tables below. The values are based on a representative scale starting with approximately 500 g of 3-cyanopyridine 1-oxide.
Table 1: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Ratio | Quantity |
|---|---|---|---|---|
| 3-Cyanopyridine 1-Oxide | C₆H₄N₂O | 120.11 | 1.0 | 500 g (4.16 mol) |
| Phosphorus Oxychloride | POCl₃ | 153.33 | ~3.1 | 2000 g (13.04 mol) |
| Organic Base (e.g., Triethylamine) | C₆H₁₅N | 101.19 | 1.0 - 1.2 | ~421 g (4.16 mol) |
| Water (for work-up) | H₂O | 18.02 | - | As required |
Table 2: Key Reaction and Yield Parameters
| Parameter | Value | Notes |
|---|---|---|
| Initial Reaction Temperature | -10 to 40 °C | During addition of reagents[1]. |
| Main Reaction Temperature | 80 - 100 °C | Held for the duration of the reaction[1]. |
| Reaction Time | 1 - 10 hours | Varies depending on scale and specific conditions[2]. |
| Work-up Temperature | < 50 °C | Temperature control during quenching is critical. |
| Expected Yield | 86 - 96% | Based on industrial process examples[1]. |
| Product Purity | > 99% | Achievable with proper work-up and washing[1][3]. |
Experimental Workflow
The overall process from starting materials to the final product is illustrated below.
Caption: Workflow for the synthesis of 2-chloro-3-cyanopyridine.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-chloro-3-cyanopyridine from 3-cyanopyridine 1-oxide.
1. Reagent Preparation and Reactor Charging
-
Equip a suitable glass-lined or Hastelloy reactor with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel. Ensure the system is clean, dry, and purged with nitrogen.
-
Charge the reactor with phosphorus oxychloride (2000 g, 13.04 mol).
-
Begin agitation and add 3-cyanopyridine 1-oxide (500 g, 4.16 mol) portion-wise, ensuring the temperature does not significantly increase.
2. Chlorination Reaction
-
Cool the stirred suspension to a temperature between 0-10°C using an appropriate cooling bath.
-
Slowly add an organic base, such as triethylamine (421 g, 4.16 mol), dropwise via the dropping funnel over a period of 1-2 hours.[4] Maintain the internal temperature below 40°C throughout the addition.[1]
-
After the addition is complete, slowly heat the reaction mixture to 80-100°C.[1]
-
Maintain the reaction at this temperature for 2-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.[4]
3. Work-up and Product Isolation
-
[Optional] Cool the mixture and distill off the excess phosphorus oxychloride under reduced pressure.[3] This step is recommended for larger scales to improve safety and reduce waste during quenching.
-
Prepare a separate vessel with a large volume of cold water (approximately 10 times the volume of the reaction mixture).
-
Slowly and carefully add the cooled reaction mixture to the cold water with vigorous stirring. This step is highly exothermic; maintain the quench temperature below 50°C by controlling the addition rate and using external cooling.
-
A solid precipitate of 2-chloro-3-cyanopyridine will form.
-
Continue stirring the slurry for 1-1.5 hours after the addition is complete to ensure full precipitation.[1]
4. Purification and Drying
-
Isolate the solid product by filtration using a Buchner funnel or a centrifugal filter.
-
Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral.
-
Dry the purified product in a vacuum oven at 50-70°C until a constant weight is achieved.
-
The final product should be a white to off-white crystalline solid. The expected yield is 86-96% with a purity exceeding 99%.[1][3]
References
- 1. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
- 2. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 3. CN101108824A - Method for synthesizing 2- chlorine -3- cyanogen radical pyridine with 3- cyanogen radical pyridine - Google Patents [patents.google.com]
- 4. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-3-cyano-pyridine 1-oxide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-chloro-3-cyano-pyridine 1-oxide as a scaffold for the synthesis of biologically active compounds. The protocols outlined below detail the synthesis of a series of 2-alkoxy-3-cyanopyridine derivatives and their subsequent evaluation as cholinesterase inhibitors, a key target in the management of Alzheimer's disease. Additionally, a detailed protocol for assessing the anticancer activity of novel compounds using the MTT assay is provided.
Introduction
The 3-cyanopyridine scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The starting material, this compound, offers a reactive site for nucleophilic substitution at the 2-position, allowing for the introduction of diverse functional groups and the generation of compound libraries for biological screening. The pyridine N-oxide moiety can influence the electronic properties of the ring and may be retained or removed in the final compounds.
This document focuses on the synthesis of 2-alkoxy-3-cyanopyridine derivatives and their evaluation as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Furthermore, a standard protocol for evaluating the in vitro anticancer activity of synthesized derivatives is described.
Experimental Workflows
The overall workflow for the derivatization and biological screening of this compound is depicted below.
Caption: General workflow from derivatization to biological evaluation.
Data Presentation: Cholinesterase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of a series of synthesized 2-alkoxy-3-cyanopyridine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | R Group | IC50 (µM) | Ki (µM) | Inhibition Type |
| 1 | -CH₃ | > 100 | - | - |
| 2 | -CH₂CH₃ | 75.6 ± 2.1 | - | - |
| 3 | -CH(CH₃)₂ | 53.95 ± 4.29 | 14.23 ± 0.42 | Competitive |
| 4 | -CH₂CH₂CH₃ | 62.3 ± 1.5 | - | - |
| 5 | -C(CH₃)₃ | > 100 | - | - |
| 6 | -CH₂Ph | 81.4 ± 3.7 | - | - |
| 7 | -Ph | 92.1 ± 4.5 | - | - |
Table 2: Butyrylcholinesterase (BuChE) Inhibition
| Compound | R Group | IC50 (µM) | Ki (µM) | Inhibition Type |
| 1 | -CH₃ | > 100 | - | - |
| 2 | -CH₂CH₃ | 55.8 ± 1.9 | - | - |
| 3 | -CH(CH₃)₂ | 41.2 ± 0.8 | - | - |
| 4 | -CH₂CH₂CH₃ | 31.79 ± 0.38 | 19.80 ± 3.38 | Competitive |
| 5 | -C(CH₃)₃ | > 100 | - | - |
| 6 | -CH₂Ph | 68.5 ± 2.4 | - | - |
| 7 | -Ph | 79.3 ± 3.1 | - | - |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Alkoxy-3-cyanopyridine Derivatives
This protocol describes a general method for the nucleophilic substitution of the chloro group in 2-chloro-3-cyanopyridine with various alcohols. While the provided data is for 2-alkoxy-3-cyanopyridines, this protocol is adapted for the 1-oxide starting material.
Materials:
-
This compound
-
Corresponding alcohol (e.g., isopropanol, propanol)
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add the corresponding alcohol (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 2-alkoxy-3-cyanopyridine 1-oxide derivative.
-
(Optional) For the deoxygenation to the corresponding 2-alkoxy-3-cyanopyridine, the N-oxide can be treated with a reducing agent such as phosphorus trichloride (PCl₃) in a suitable solvent like chloroform at reflux.
Protocol 2: In Vitro Cholinesterase Inhibition Assay
This protocol is based on the Ellman method for determining acetylcholinesterase and butyrylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution at various concentrations, and 10 µL of AChE or BuChE enzyme solution.
-
Incubate the plate at 25 °C for 10 minutes.
-
After incubation, add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI for the AChE assay or BTCI for the BuChE assay.
-
Measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.
-
Include a control group (without the test compound) and a blank group (without the enzyme).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
To determine the inhibition type and Ki values, perform kinetic studies by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor and analyzing the data using Lineweaver-Burk plots.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., HeLa) using the MTT assay.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the test compounds (in 100 µL of fresh medium) and incubate for another 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the test compound concentration.
Signaling Pathway
Derivatives of the 3-cyanopyridine scaffold have been investigated for their potential to inhibit cancer cell proliferation by targeting key signaling pathways. One such pathway is the EGFR/BRAF pathway, which is often dysregulated in various cancers.
Caption: Inhibition of the EGFR/BRAF signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-cyano-pyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-chloro-3-cyano-pyridine 1-oxide. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: I am observing low yields in my chlorination reaction of 3-cyanopyridine N-oxide. What are the potential causes and solutions?
Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with the work-up and purification. Consider the following:
-
Chlorinating Agent: The choice and amount of chlorinating agent are critical. While phosphorus oxychloride (POCl₃) is commonly used, older methods involving reagents like thionyl chloride or sulfuryl chloride were reported to have yields as low as 45% due to the formation of byproducts like 2-hydroxy-3-cyanopyridine.[1] Using bis(trichloromethyl)carbonate as a safer and often more efficient alternative can improve yields.[1]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. For reactions using POCl₃, the addition of 3-cyanopyridine N-oxide is often done at a controlled temperature, followed by refluxing for several hours.[2] For methods using bis(trichloromethyl)carbonate and an organic base, the initial addition is typically performed at a lower temperature (e.g., 5-40°C) before heating to 30-75°C to complete the reaction.[1]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Reaction times can range from 1 to 10 hours or even longer depending on the specific reagents and conditions.[2][3]
-
pH Control: In some procedures, controlling the pH is crucial for high selectivity and yield. For instance, when using phosphorus oxychloride, the addition of an organic base to maintain a pH of 9.5-10.5 has been shown to be beneficial.
Q2: My main impurity is the isomeric 2-chloro-5-cyanopyridine. How can I minimize its formation?
The formation of the 2-chloro-5-cyanopyridine isomer is a known issue. Here are some strategies to improve the selectivity for the desired 2-chloro-3-cyanopyridine:
-
Choice of Reagents: Certain chlorinating agents are known to favor the formation of the desired isomer. Using bis(trichloromethyl)carbonate has been reported to suppress the formation of 2-chloro-5-cyanopyridine.[1]
-
Optimized Reaction Conditions: A patented method suggests that specific reaction conditions can lead to a selectivity of over 90% for 2-chloro-3-cyanopyridine.[3] This involves a carefully controlled addition of the starting material to POCl₃ and specific temperature and time parameters for the reaction and subsequent distillation.[3]
Q3: I am having difficulty with the work-up and purification of my product. What are the recommended procedures?
Effective purification is key to obtaining high-purity 2-chloro-3-cyanopyridine. Common steps include:
-
Quenching and Extraction: The reaction mixture is often quenched by carefully adding it to water or an ice-water mixture. The product is then typically extracted with an organic solvent like chloroform or dichloromethane.
-
Washing: The organic layer is usually washed with water and an alkaline solution (e.g., sodium bicarbonate or sodium hydroxide solution) to remove acidic impurities.[1]
-
Decolorization: Treatment with activated carbon can be used to remove colored impurities.[1]
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Final Purification: Depending on the purity required, the crude product can be further purified by recrystallization or vacuum distillation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of 2-chloro-3-cyanopyridine?
The most prevalent synthetic route starts with the N-oxidation of 3-cyanopyridine to form 3-cyanopyridine N-oxide, followed by a chlorination step. The key difference in methods lies in the choice of the chlorinating agent. The two main approaches are:
-
Using Phosphorus Oxychloride (POCl₃): This is a widely used method where 3-cyanopyridine N-oxide is reacted with POCl₃, often with heating.[2][3]
-
Using Bis(trichloromethyl)carbonate (Triphosgene): This method is presented as a safer and more environmentally friendly alternative to traditional chlorinating agents that produce significant waste, such as those containing sulfur or phosphorus.[1] This reaction is typically carried out in the presence of an organic base.[1]
Q2: What are the safety precautions I should take when working with the reagents for this synthesis?
-
Phosphorus oxychloride (POCl₃): This is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Bis(trichloromethyl)carbonate: This is a safer alternative to phosgene but should still be handled with care as it can release phosgene upon heating or in the presence of certain catalysts. Handle in a fume hood and wear appropriate PPE.
-
Organic Solvents and Bases: Many of the organic solvents (e.g., chloroform, dichloromethane) and bases (e.g., triethylamine, pyridine) are flammable, volatile, and/or toxic. Ensure proper ventilation and avoid sources of ignition.
Q3: Can you provide a summary of different reaction conditions and their outcomes?
Yes, the following tables summarize quantitative data from various patented methods for the synthesis of 2-chloro-3-cyanopyridine.
Data Presentation
Table 1: Comparison of Reaction Conditions using Phosphorus Oxychloride (POCl₃)
| Parameter | Method A | Method B |
| Starting Material | 3-cyanopyridine N-oxide | Nicotinamide-N-oxide |
| Chlorinating Agent | POCl₃ | POCl₃ |
| Temperature | 80-95°C (reflux) | 50-85°C |
| Reaction Time | 1-10 hours | 8-13 hours |
| Key Feature | Slow addition of starting material to POCl₃ | Two-step temperature profile |
| Reported Yield | Not specified | >90% recovery rate |
| Reported Purity | Not specified | >99.7% |
| Reference | [2] | [3] |
Table 2: Reaction Conditions using Bis(trichloromethyl)carbonate
| Parameter | Condition Range |
| Starting Material | 3-cyanopyridine N-oxide |
| Chlorinating Agent | Bis(trichloromethyl)carbonate |
| Solvent | Chloroform, Dichloroethane, Petroleum Ether, etc. |
| Organic Base | Triethylamine, Tri-n-propylamine, Pyridine, etc. |
| Molar Ratio (N-oxide:Chlor. Agent:Base) | 1 : 0.5-10 : 0.5-10 |
| Addition Temperature | 5-40°C |
| Reaction Temperature | 30-75°C |
| Reaction Time | 2-8 hours (in a specific example) |
| Key Feature | Use of a safer chlorinating agent |
| Reported Yield | High (not explicitly quantified in the abstract) |
| Reference | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-3-cyanopyridine using Phosphorus Oxychloride (Based on[2])
-
Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add phosphorus oxychloride.
-
Addition: While maintaining the temperature of the phosphorus oxychloride between 80-95°C, slowly add 3-cyanopyridine N-oxide.
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for 1-10 hours.
-
Work-up: After the reaction is complete, cool the mixture. The subsequent steps for isolation are not detailed in this abstract but would typically involve quenching with water and extraction.
Protocol 2: Synthesis of 2-chloro-3-cyanopyridine using Bis(trichloromethyl)carbonate (Based on[1])
-
Setup: In a reaction vessel, dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in an appropriate organic solvent (e.g., petroleum ether).
-
Addition of Base: Cool the mixture to 10-25°C and add a solution of an organic base (e.g., tri-n-propylamine) in the same solvent dropwise over 1-2 hours.
-
Reaction: After the addition is complete, heat the reaction mixture to 45-60°C and maintain it for 2-8 hours.
-
Work-up: Upon completion, cool the reaction mixture.
-
Purification: The product is isolated and purified through a sequence of washing with water and an alkaline solution, separation of the organic layer, decolorization with activated carbon, and removal of the solvent by distillation.
Visualizations
Caption: General reaction pathway for the synthesis of 2-chloro-3-cyano-pyridine.
Caption: A typical experimental workflow for the synthesis and purification.
References
- 1. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 2. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 3. CN101108824A - Method for synthesizing 2- chlorine -3- cyanogen radical pyridine with 3- cyanogen radical pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-chloro-3-cyano-pyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-3-cyano-pyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction scheme for the synthesis of 2-chloro-3-cyanopyridine?
A1: The most common industrial route involves a two-step process. First, 3-cyanopyridine is oxidized to 3-cyanopyridine N-oxide. The subsequent step is the chlorination of 3-cyanopyridine N-oxide to yield 2-chloro-3-cyanopyridine.[1]
Q2: What chlorinating agents are typically used for this synthesis?
A2: Several chlorinating agents can be used, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), sulfonyl chloride, and bis(trichloromethyl)carbonate.[2] The choice of agent can significantly impact the byproduct profile and reaction conditions.
Q3: What are the known byproducts in the synthesis of 2-chloro-3-cyanopyridine?
A3: Common byproducts include isomeric impurities such as 2-chloro-5-cyanopyridine and 6-chloro-nicotinonitrile.[2][3] Additionally, 2-hydroxy-3-cyanopyridine can be formed, particularly when using thionyl chloride or sulfonyl chloride.[2] Unreacted 3-cyanopyridine N-oxide may also be present as an impurity.
Q4: How can the progress of the reaction be monitored?
A4: Liquid chromatography is a suitable method for monitoring the change in the concentration of the chlorinated product and can be used to track the reaction's progress.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2-chloro-3-cyanopyridine | Suboptimal reaction temperature or time. | Optimize the reaction temperature and duration. For instance, when using bis(trichloromethyl)carbonate, a reaction temperature of 45-60°C for 2-8 hours is suggested.[2] With phosphorus oxychloride, refluxing for 1-10 hours may be necessary.[4] |
| Incorrect pH of the reaction mixture. | Control the pH of the chlorination system. For example, when using phosphorus oxychloride, maintaining a pH of 9.5-10.5 by the dropwise addition of an organic alkali at low temperatures (0-5°C) can improve yield and selectivity.[1] | |
| High Levels of 2-hydroxy-3-cyanopyridine Byproduct | Use of thionyl chloride or sulfonyl chloride as the chlorinating agent. | Consider using an alternative chlorinating agent such as phosphorus oxychloride or bis(trichloromethyl)carbonate, which are less prone to forming the hydroxyl byproduct.[2] |
| Formation of Isomeric Byproducts (e.g., 2-chloro-5-cyanopyridine) | Poor regioselectivity of the chlorination reaction. | The use of thionyl chloride or sulfonyl chloride has been noted to suppress the formation of 2-chloro-5-cyanopyridine.[2] Careful control of reaction conditions, such as temperature and the rate of reagent addition, can also enhance selectivity. |
| Presence of Unreacted 3-cyanopyridine N-oxide in the Final Product | Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by liquid chromatography to confirm the complete consumption of the starting material.[2] |
| Difficulties in Product Purification | Presence of multiple byproducts and residual reagents. | A multi-step purification process may be required, including distillation to recover excess chlorinating agents like phosphorus oxychloride, followed by hydrolysis and recrystallization to isolate the pure product.[5] |
Quantitative Data on Byproducts
The available literature provides limited specific quantitative data on byproduct formation. The following table summarizes the reported purity levels and known impurity concentrations.
| Product Purity | Byproduct | Concentration | Chlorinating Agent | Reference |
| >99.7% | Not specified ("little byproducts") | Not specified | Phosphorus oxychloride | [5] |
| 99% | 6-chloro-nicotinonitrile | 0.5% | Phosphorus oxychloride | [3] |
| 97% | 6-chloro-nicotinonitrile | 1.5% | Phosphorus oxychloride | [3] |
| 99.0% | Not specified | Not specified | Bis(trichloromethyl)carbonate | [6] |
| 45% (Yield) | 2-hydroxy-3-cyanopyridine | Major byproduct | Thionyl chloride/Sulfonyl chloride | [2] |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride with pH Control [1]
-
Preparation of Starting Material : 3-cyanopyridine N-oxide is prepared by the oxidation of 3-cyanopyridine.
-
Reaction Setup : Dissolve 3-cyanopyridine N-oxide in phosphorus oxychloride in a suitable reaction vessel.
-
pH Adjustment : Cool the mixture to 0-5°C and slowly add an organic alkali (e.g., pyridine) dropwise to control the pH of the system between 9.5 and 10.5.
-
Reaction : After the addition of the organic alkali, heat the system to carry out the chlorination reaction.
-
Work-up and Purification : Upon completion, the reaction mixture is processed to isolate the 2-chloro-3-cyanopyridine. This may involve distillation to remove excess phosphorus oxychloride, followed by purification steps such as recrystallization.
Protocol 2: Chlorination using Bis(trichloromethyl)carbonate [2]
-
Reaction Setup : Dissolve 3-cyanopyridine N-oxide and bis(trichloromethyl)carbonate in an organic solvent (e.g., petroleum ether) in a reaction vessel.
-
Addition of Organic Base : At a temperature of 10-25°C, add an organic base (e.g., tri-n-propylamine) dropwise over 1-2 hours.
-
Reaction : After the addition is complete, raise the temperature to 45-60°C and maintain the reaction for 2-8 hours.
-
Purification : After the reaction, the solution is separated and purified to obtain 2-chloro-3-cyanopyridine.
Visualizations
Caption: General synthesis workflow for 2-chloro-3-cyanopyridine and common byproducts.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 3. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]
- 4. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 5. CN101108824A - Method for synthesizing 2- chlorine -3- cyanogen radical pyridine with 3- cyanogen radical pyridine - Google Patents [patents.google.com]
- 6. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-3-cyano-pyridine 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-chloro-3-cyano-pyridine 1-oxide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the purification of this compound.
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting material (3-cyanopyridine), the non-oxidized precursor (2-chloro-3-cyanopyridine), and potential byproducts from the synthesis. One common byproduct is 2-hydroxy-3-cyanopyridine, which can arise from hydrolysis. Another potential impurity from the synthesis of the starting material is nicotinamide-N-oxide.
Q2: My purified product has a yellowish tint. What could be the cause and how can I remove it?
A2: A yellowish tint can indicate the presence of colored impurities or degradation products. Treatment of a solution of the crude product with activated carbon can be effective in removing colored impurities. Following the activated carbon treatment, the solution should be filtered and the product recrystallized.
Q3: I am having difficulty removing all of the unreacted 2-chloro-3-cyanopyridine from my N-oxide product. What is the best approach?
A3: Since 2-chloro-3-cyanopyridine is less polar than its N-oxide, column chromatography is an effective method for separation. A silica gel column with a gradient elution starting from a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should provide good separation.
Q4: My attempts at recrystallization have resulted in poor recovery of the product. What can I do to improve the yield?
A4: Poor recovery during recrystallization can be due to several factors:
-
Choice of solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Experiment with different solvents or solvent mixtures. Ethanol, ethyl acetate, and acetonitrile are good starting points.
-
Amount of solvent: Using too much solvent will result in the product remaining in the solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling process: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Precipitation: If the compound is too soluble even in cold solvent, a non-solvent can be carefully added to the solution to induce precipitation.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the TLC plate. The product, being more polar, should have a lower Rf value than the less polar impurities like 2-chloro-3-cyanopyridine.
Purification Data
The following table summarizes typical purification parameters for this compound.
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Expected Purity | Typical Yield |
| Recrystallization | - | Ethanol, Ethyl Acetate, or Acetonitrile | >98% | 70-90% |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (e.g., 10:1 to 1:1) | >99% | 60-80% |
| Activated Carbon Treatment | - | Solution in a suitable solvent (e.g., ethanol) | - | >95% recovery |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for 10-15 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10:1 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 5:1, then 2:1, and finally 1:1 hexane/ethyl acetate) to elute the more polar product.
-
Fraction Collection: Collect fractions and monitor their purity using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing Purification Workflows
The following diagrams illustrate the logical steps in the purification processes.
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for the column chromatography purification of this compound.
Caption: A logical diagram for troubleshooting common purification problems.
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-3-cyano-pyridine 1-oxide
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-chloro-3-cyano-pyridine 1-oxide. It provides essential information for managing potential exothermic reactions and offers troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
Q2: What are the signs of a potential runaway reaction?
A2: Be vigilant for the following indicators of a potential runaway reaction:
-
A sudden and rapid increase in reaction temperature that is difficult to control with standard cooling methods.
-
An unexpected rise in pressure within the reaction vessel.
-
Visible gas evolution or fuming from the reaction mixture.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, especially if it occurs below its normal boiling point.
Q3: What immediate actions should be taken in case of a suspected runaway reaction?
A3: In the event of a suspected runaway reaction, prioritize personnel safety above all else.
-
Activate the emergency stop on any heating equipment.
-
If it is safe to do so, increase the cooling to the reactor.
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
Follow your institution's emergency and safety protocols.
-
Do not attempt to quench the reaction with water or other reactive substances unless this is a pre-approved and tested emergency procedure for this specific reaction.
Q4: Are there any known incompatible materials with this compound?
A4: While specific incompatibility data for this compound is limited, general safety guidelines for pyridine N-oxides should be followed. Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these may catalyze decomposition or lead to vigorous, exothermic reactions.[2]
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Excursion During Synthesis or Reaction
-
Symptom: The reaction temperature rises unexpectedly and rapidly, exceeding the set point.
-
Possible Causes:
-
Addition rate of a reagent is too fast.
-
Inadequate cooling capacity for the scale of the reaction.
-
Poor heat transfer due to inadequate stirring or fouling of the reactor surface.
-
The reaction has reached its decomposition temperature.
-
-
Solutions:
-
Immediate Action: Stop the addition of all reagents and apply maximum cooling.
-
Preventative Measures:
-
Reduce the rate of reagent addition.
-
Use a more dilute solution of the reagent being added.
-
Ensure the cooling system is functioning optimally and is appropriately sized for the reaction scale.
-
Improve stirring to ensure efficient heat transfer.
-
Conduct the reaction at a lower temperature to maintain a larger temperature difference between the reaction and the cooling medium.
-
-
Issue 2: Pressure Buildup in the Reaction Vessel
-
Symptom: The pressure inside the sealed reaction vessel increases significantly.
-
Possible Causes:
-
Gas evolution from the reaction or decomposition of the N-oxide.
-
The reaction temperature has exceeded the boiling point of the solvent.
-
-
Solutions:
-
Immediate Action: If a controlled pressure relief system is in place, activate it. Otherwise, cool the reaction vessel immediately to reduce the vapor pressure of the solvent and slow down the gas-evolving reaction.
-
Preventative Measures:
-
Ensure the reaction is conducted in a vessel with an appropriate pressure relief system (e.g., a rupture disc or a relief valve).
-
Maintain the reaction temperature well below the solvent's boiling point.
-
Consider running the reaction under an inert atmosphere with a vent to a scrubber system to safely manage any off-gassing.
-
-
Data Presentation
Table 1: Recommended Temperature Ranges for Reactions Involving Pyridine N-Oxides (Inferred from Synthesis of 2-chloro-3-cyanopyridine)
| Reaction Step | Reagent | Temperature Range (°C) | Source |
| Base Addition | Organic Base | 0 - 40 | Patent Data |
| Chlorination | Phosphorus Oxychloride | 0 - 5 (initial) | Patent Data |
| Reaction | - | 30 - 75 | Patent Data |
Note: These temperature ranges are derived from patent literature for the synthesis of the deoxygenated product and should be used as a starting point for risk assessment and experimental design for reactions involving this compound. Always perform a thorough safety analysis before proceeding.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood.[2]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques to minimize airborne particles.
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials.[2]
Protocol 2: Small-Scale Reaction Monitoring
-
Reaction Setup: Use a reaction vessel equipped with a magnetic stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the setup is secure and stable.
-
Cooling Bath: Have a cooling bath (e.g., ice-water or a cryocooler) readily available and large enough to immerse the reaction vessel in case of an emergency.
-
Controlled Addition: Add reagents dropwise or in small portions to control the reaction rate and heat generation.
-
Continuous Monitoring: Continuously monitor the reaction temperature. Any deviation from the expected temperature profile should be investigated immediately.
-
Quenching Strategy: Have a pre-planned and tested quenching procedure ready in case the reaction needs to be stopped quickly and safely.
Mandatory Visualizations
Caption: Workflow for managing potential exothermic reactions.
Caption: Logical relationships in troubleshooting uncontrolled exotherms.
References
Technical Support Center: 2-Chloro-3-cyano-pyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-3-cyano-pyridine 1-oxide. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under common experimental conditions?
A1: Based on the chemical structure and the reactivity of related pyridine N-oxide compounds, several degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: Under acidic or basic conditions, the primary degradation pathways are likely to be the deoxygenation of the N-oxide to form 2-chloro-3-cyanopyridine, followed by hydrolysis of the cyano group to a carboxylic acid, yielding 2-chloronicotinic acid. Direct hydrolysis of the cyano group on the N-oxide may also occur.
-
Oxidation: In the presence of oxidizing agents, further oxidation of the pyridine ring can occur, potentially leading to the formation of hydroxylated byproducts or ring-opened products.
-
Photodegradation: Exposure to UV light can induce deoxygenation, yielding 2-chloro-3-cyanopyridine.
-
Thermal Degradation: At elevated temperatures, decomposition of the N-oxide functionality is expected, which may also lead to the formation of 2-chloro-3-cyanopyridine and other decomposition products.
Q2: I am observing unexpected peaks in my chromatogram when analyzing my sample of this compound. What could be the cause?
A2: Unexpected peaks are likely due to the presence of degradation products or impurities from the synthesis. Refer to the potential degradation pathways in Q1. The most common degradation product is 2-chloro-3-cyanopyridine due to the loss of the N-oxide group. Another possibility is the hydrolysis product, 2-chloronicotinic acid. It is recommended to perform co-injection with standards of these potential impurities if available.
Q3: How can I minimize the degradation of this compound during storage and handling?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Protect it from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable. Avoid exposure to high temperatures and strong acids or bases.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Avoid strong oxidizing agents, strong reducing agents, and strong acids and bases, as these can promote degradation. For example, phosphorus oxychloride is used in the synthesis of 2-chloro-3-cyanopyridine from the corresponding N-oxide and will deoxygenate the compound.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Synthesis/Modification of this compound
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the reaction. | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Inactive or insufficient reagent. | Use fresh, high-quality reagents. Ensure the stoichiometry of the reagents is correct. | |
| Formation of multiple, unidentified byproducts. | Reaction temperature is too high, leading to side reactions or degradation. | Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration might improve selectivity. |
| Presence of moisture or air. | Conduct the reaction under an inert and dry atmosphere (e.g., using dried solvents and glassware, and a nitrogen or argon blanket). |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Suggested Solution |
| Variability in assay results between batches of the compound. | Degradation of the compound in the assay medium. | Assess the stability of this compound in your specific assay buffer and conditions. Prepare fresh solutions of the compound for each experiment. |
| Lower than expected activity. | The compound may have degraded during storage. | Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, NMR) before use. Store the compound under the recommended conditions. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method with a photodiode array (PDA) detector. Mass spectrometry (LC-MS) can be used for the identification of degradation products.
Potential Degradation Products
The following table summarizes the likely degradation products of this compound under various stress conditions.
| Stress Condition | Potential Degradation Product | Chemical Structure | Notes |
| Acid/Base Hydrolysis, Thermal, Photolytic | 2-chloro-3-cyanopyridine | C₆H₃ClN₂ | Deoxygenation of the N-oxide. |
| Acid/Base Hydrolysis | 2-chloronicotinic acid | C₆H₄ClNO₂ | Hydrolysis of the cyano group of 2-chloro-3-cyanopyridine. |
| Acid/Base Hydrolysis | 2-chloro-nicotinamide 1-oxide | C₆H₅ClN₂O₂ | Partial hydrolysis of the cyano group. |
| Oxidative | Hydroxylated derivatives | - | Position of hydroxylation may vary. |
Visualizations
Logical Relationship of Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Validation & Comparative
Characterization of 2-chloro-3-cyano-pyridine 1-oxide: A Comparative Guide Based on NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Comparative Spectral Data
The following tables summarize the expected and experimentally determined NMR and MS data for 2-chloro-3-cyano-pyridine 1-oxide and its comparators.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-4 | H-5 | H-6 | Solvent |
| This compound (Predicted) | ~7.6 ppm (d) | ~7.4 ppm (t) | ~8.5 ppm (d) | CDCl₃ |
| 2-chloropyridine N-oxide[1] | 7.28-7.32 ppm (m) | 7.55-7.58 ppm (m) | 8.40-8.41 ppm (m) | CDCl₃ |
| 2-chloro-3-cyanopyridine | - | - | - | Data Not Available |
Note: The predicted shifts for this compound are based on the influence of the N-oxide and cyano groups on the pyridine ring, leading to expected downfield shifts compared to the parent pyridine.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | CN | Solvent |
| This compound (Predicted) | ~145 ppm | ~110 ppm | ~128 ppm | ~125 ppm | ~140 ppm | ~115 ppm | CDCl₃ |
| 2-chloropyridine N-oxide[1] | 141.5 ppm | 126.9 ppm | 126.0 ppm | 123.8 ppm | 140.3 ppm | - | CDCl₃ w/ DMSO |
| 2-chloro-3-cyanopyridine | - | - | - | - | - | - | Data Not Available |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | C₆H₃ClN₂O | 154.55 g/mol | 154/156 ([M]⁺), 138/140 ([M-O]⁺), 111, 103 |
| 2-chloro-3-cyanopyridine[2] | C₆H₃ClN₂ | 138.55 g/mol | 138/140 ([M]⁺), 103 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 s.
-
Acquisition Time: ~1.5 s.
-
Spectral Width: -5 to 220 ppm.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
2. Electron Ionization Mass Spectrometry (EI-MS):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
-
Analysis:
-
Identify the molecular ion peak ([M]⁺), considering the isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).
-
Analyze the fragmentation pattern to elucidate the structure.
-
Analytical Workflow and Structural Elucidation
The following diagrams illustrate the logical workflow for the characterization and structural confirmation of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: Logic diagram for the structural elucidation of this compound using NMR and MS data.
References
A Comparative Guide to Validating the Structure of 2-Chloro-3-Cyano-Pyridine 1-Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For N-oxide derivatives of halogenated cyanopyridines, such as 2-chloro-3-cyano-pyridine 1-oxide, a multi-faceted analytical approach is crucial to unambiguously confirm their chemical structure. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, complete with experimental data on analogous compounds and detailed methodologies.
Introduction to Structural Validation
The validation of the structure of this compound involves confirming the atomic connectivity, the presence and position of the chloro and cyano substituents, and the N-oxide functionality on the pyridine ring. Each analytical technique offers unique insights into the molecular architecture. A combination of spectroscopic and crystallographic methods is often necessary for unequivocal proof of structure.
Core Analytical Techniques: A Comparison
A suite of analytical methods is typically employed to gain a comprehensive understanding of the molecular structure. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction.
Spectroscopic Methods
Spectroscopic techniques provide information about the chemical environment of atoms and functional groups within a molecule.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The introduction of the N-oxide group typically leads to a downfield shift of the neighboring protons compared to the parent amine.[1]
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment. The carbons attached to the electronegative chlorine atom, the cyano group, and the N-oxide group will exhibit characteristic chemical shifts.
2. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. It is invaluable for determining the molecular weight and elemental composition.
-
Key Feature: For chlorine-containing compounds, the presence of the ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 results in a characteristic M+2 peak in the mass spectrum.[2][3] This isotopic pattern is a definitive indicator of the presence of a chlorine atom.
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Characteristic Vibrations: The N⁺–O⁻ bond in pyridine N-oxides typically shows a prominent vibration band around 930 cm⁻¹.[1] The cyano group (C≡N) exhibits a strong, sharp absorption band in the region of 2200-2260 cm⁻¹.
Crystallographic Method
Single-Crystal X-ray Diffraction
When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique is considered the "gold standard" for structural determination. The free N-oxide compounds are rarely isolated as suitable crystals for X-ray analysis due to the delocalized charge in the aromatic ring; however, solvation can be a critical factor in stabilizing the molecule for crystallization.[4]
Comparative Data Summary
The following table summarizes the expected and observed data from the different analytical techniques for compounds analogous to this compound.
| Technique | Parameter | Expected/Observed Value for Analogous Compounds | Structural Information Provided |
| ¹H NMR | Chemical Shift (δ) | Downfield shifts for protons adjacent to the N-oxide group. | Electronic environment and connectivity of protons. |
| ¹³C NMR | Chemical Shift (δ) | Characteristic shifts for carbons bonded to Cl, CN, and in the N-oxidized ring. | Carbon framework and electronic environment of carbons. |
| Mass Spectrometry | Molecular Ion Peak | Presence of M⁺ and M+2 peaks in an approximate 3:1 ratio. | Confirmation of molecular weight and presence of one chlorine atom. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~930 cm⁻¹ (N-O stretch), ~2220 cm⁻¹ (C≡N stretch). | Presence of N-oxide and cyano functional groups. |
| X-ray Crystallography | Unit Cell Dimensions, Bond Lengths/Angles | Provides precise atomic coordinates. | Unambiguous 3D molecular structure. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for the key analytical techniques.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are used.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Mass Spectrometry (High-Resolution - HRMS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern for the presence of chlorine.
3. IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-oxide and cyano functional groups.
4. Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
Visualizing the Validation Workflow
The logical flow of the structural validation process can be visualized as follows:
Caption: A flowchart illustrating the typical workflow for the structural validation of novel chemical entities.
The relationship between the different analytical techniques and the information they provide can be further conceptualized as follows:
Caption: A diagram showing how different analytical techniques provide complementary information for complete structural elucidation.
Conclusion
Validating the structure of this compound derivatives requires a synergistic approach that combines multiple analytical techniques. While NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray diffraction, when applicable, offers the most definitive and complete picture of the molecule's three-dimensional architecture. By carefully applying these methods and critically evaluating the resulting data, researchers can confidently ascertain the structure of these and other complex heterocyclic compounds.
References
Comparative Spectroscopic Analysis of 2-Chloro-3-cyanopyridine 1-oxide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectral Characteristics of Substituted Pyridine N-Oxides
This guide provides a comparative analysis of the spectral data for 2-chloro-3-cyanopyridine and pyridine-N-oxide, offering valuable insights into the expected spectral characteristics of the novel compound, 2-chloro-3-cyano-pyridine 1-oxide. Due to the limited availability of public spectral data for this compound, this guide leverages data from structurally similar compounds to predict its spectroscopic behavior. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.
Comparative Spectral Data
The following table summarizes the available spectral data for 2-chloro-3-cyanopyridine and pyridine-N-oxide. This information can be used to infer the spectral properties of this compound. The introduction of the N-oxide functionality is expected to deshield the ring protons in the NMR spectrum, introduce a strong N-O stretching vibration in the IR spectrum, and increase the molecular weight by approximately 16 amu in the mass spectrum.
| Spectroscopic Technique | 2-Chloro-3-cyanopyridine | Pyridine-N-oxide | Expected for this compound |
| ¹H NMR | Signals observed in the aromatic region.[1] | Protons are deshielded compared to pyridine, with signals appearing at δ 7.20-7.32 and 8.29-8.30 ppm.[2] | Aromatic protons are expected to be further deshielded due to the electron-withdrawing N-oxide group. |
| ¹³C NMR | Data available in spectral databases.[3] | Carbon signals are observed at δ 123.2, 125.5, 126.1, 138.8, and 148.5 ppm.[2] | Shifts in carbon signals are anticipated due to the electronic effects of the N-oxide and other substituents. |
| IR Spectroscopy | Characteristic C≡N stretch.[4] | Strong N-O stretching vibration observed around 832 cm⁻¹.[5] | A strong N-O stretching band is expected, in addition to the C≡N stretch. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak observed.[3] | Molecular ion peak at m/z 95.[6] | A molecular ion peak corresponding to its molecular weight is expected. |
Experimental Protocols
The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Transfer the solution to an NMR tube to a depth of about 4 cm.[7]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.[7] The instrument's magnetic field strength will determine the resonance frequencies.[8]
-
Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger sample amount or longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.[10] The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[11]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[12] Apply pressure using the instrument's clamp.[12]
-
Sample Spectrum: Acquire the FTIR spectrum of the sample. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify characteristic absorption bands corresponding to specific functional groups.
Protocol (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[12]
-
Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent pellet.[12]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.[12]
Mass Spectrometry (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[13][14] The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[15][16]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[14]
-
Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a novel pyridine derivative like this compound.
Caption: General workflow for the spectroscopic analysis of a novel organic compound.
References
- 1. 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-cyanopyridine(6602-54-6) IR Spectrum [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pyridine, 1-oxide [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 2-Chloro-3-Cyano-Pyridine 1-Oxide and 2-Bromo-3-Cyanopyridine 1-Oxide in Nucleophilic Aromatic Substitution
In the landscape of heterocyclic chemistry, 2-halo-3-cyanopyridine 1-oxides serve as versatile intermediates in the synthesis of a wide array of functionalized pyridine derivatives, which are pivotal scaffolds in medicinal chemistry and materials science. This guide provides a comparative overview of the reactivity of 2-chloro-3-cyano-pyridine 1-oxide and its bromo-analogue, 2-bromo-3-cyanopyridine 1-oxide, with a focus on nucleophilic aromatic substitution (SNAr) reactions. While direct comparative experimental data is scarce, this analysis draws upon established principles of organic chemistry and available data for related compounds to offer insights for researchers and professionals in drug development.
Theoretical Framework: Reactivity in Nucleophilic Aromatic Substitution
The reactivity of 2-halopyridine N-oxides in SNAr reactions is primarily governed by two key factors: the electron-withdrawing nature of the N-oxide and the cyano group, which activate the pyridine ring towards nucleophilic attack, and the nature of the halogen at the 2-position, which acts as the leaving group.
The N-oxide group significantly enhances the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, by withdrawing electron density. The 3-cyano group further activates the 2-position through its inductive and resonance effects. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process, where the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer-like intermediate.
In many SNAr reactions, the order of leaving group ability is F > Cl ≈ Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the rate-determining nucleophilic attack. However, in cases where the cleavage of the carbon-halogen bond becomes more significant in the rate-determining step, the bond strength (C-F > C-Cl > C-Br) and the stability of the departing halide ion come into play, which can sometimes lead to a different reactivity order. For some heteroaromatic systems, it has been observed that 2-bromo-substituted compounds can be more reactive than their 2-chloro counterparts.
Given these principles, it is anticipated that both this compound and 2-bromo-3-cyanopyridine 1-oxide will be highly reactive towards nucleophiles. The bromo-derivative, possessing a better leaving group in terms of bond strength and polarizability, is theoretically expected to exhibit equal or slightly greater reactivity compared to the chloro-derivative in many SNAr reactions.
Synthesis of Precursors
The synthesis of 2-chloro-3-cyanopyridine from 3-cyanopyridine N-oxide is well-documented in patent literature, indicating its accessibility as a key intermediate. In contrast, specific methods for the synthesis of 2-bromo-3-cyanopyridine 1-oxide are not as readily available in the surveyed literature, suggesting it may be a less common reagent.
Table 1: Comparison of Synthetic Accessibility
| Compound | Starting Material | Typical Reagents | Synthetic Availability |
| This compound | 3-cyanopyridine N-oxide | POCl₃, (Cl₃CO)₂CO | Well-documented |
| 2-bromo-3-cyanopyridine 1-oxide | 3-cyanopyridine N-oxide | (Not widely reported) | Less common |
Experimental Data and Protocols
While direct side-by-side quantitative comparisons of the reactivity of these two specific compounds are not readily found in the literature, we can present a representative experimental protocol for a nucleophilic substitution reaction on a related substrate. This protocol can be adapted for reactions with this compound.
Representative Experimental Protocol: Amination of a 2-Halopyridine Derivative
This protocol describes a general procedure for the nucleophilic aromatic substitution of a 2-halopyridine with an amine.
Materials:
-
2-chloro-3-cyanopyridine 1-oxide (1 equivalent)
-
Amine nucleophile (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, or DMSO)
-
Base (e.g., K₂CO₃, Et₃N) (optional, depending on the nucleophile)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the amine nucleophile.
-
If the amine is used as its hydrochloride salt, or if the reaction requires a base, add the base to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-cyanopyridine 1-oxide derivative.
Logical Workflow and Reaction Pathway
The following diagrams illustrate the general synthesis and reactivity of 2-halo-3-cyanopyridine 1-oxides.
Caption: General synthesis and reactivity of 2-halo-3-cyanopyridine 1-oxides.
The mechanism of the nucleophilic aromatic substitution is depicted below.
A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyyridine 1-Oxides
Focus: 2-chloro-3-cyano-pyridine 1-oxide and Related Analogues
For: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the computational approaches used to analyze the electronic properties of this compound. Due to the limited availability of direct experimental or computational data for this specific molecule, this document establishes a predictive comparison based on computational studies of relevant analogues: Pyridine 1-oxide, 2-chloropyridine 1-oxide, and 3-cyanopyridine 1-oxide. The electronic properties of these alternatives serve as benchmarks to project the characteristics of the target molecule.
Pyridine N-oxides are a versatile class of heterocyclic compounds utilized as synthetic intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The N-oxide functional group significantly alters the electronic landscape of the pyridine ring, enhancing its reactivity and creating a unique dipole moment.[4][5] Understanding the electronic properties, such as orbital energies and charge distributions, is crucial for predicting molecular interactions and reactivity, which is a key aspect of rational drug design.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for these investigations. They provide a detailed view of molecular orbitals and other electronic parameters that are often difficult to measure experimentally.[6][7]
Computational Methodology and Protocols
The electronic properties of pyridine N-oxide derivatives are typically investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational cost.
Key Experimental Protocols: A Generalized DFT Approach
The following protocol outlines a standard procedure for calculating the electronic properties of a substituted pyridine 1-oxide, based on methodologies reported in the literature.[4][6][7]
-
Molecular Geometry Optimization:
-
The initial structure of the molecule is built using molecular modeling software.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step as the electronic properties are highly dependent on the molecular structure.
-
A common and robust combination of theory and basis set for this task is the B3LYP functional with the 6-311++G(d,p) or a correlation-consistent basis set like cc-pVTZ.[6][7]
-
Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Using the optimized geometry, a single-point energy calculation is performed at the same or a higher level of theory.
-
This calculation yields key electronic property data:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy difference between them (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability.
-
Dipole Moment: The total dipole moment of the molecule is calculated, providing insight into its overall polarity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to determine the charge distribution on individual atoms.
-
-
The following diagram illustrates a typical workflow for these computational studies.
References
Comparative Crystallographic Analysis of Substituted Pyridine N-Oxides
A guide for researchers, scientists, and drug development professionals on the structural characteristics of pyridine N-oxide derivatives, offering a comparative analysis of 2-chloro-3-cyano-pyridine 1-oxide with related compounds. This document provides a framework for understanding the impact of substitution on the crystal packing and molecular geometry of this important class of heterocyclic compounds.
Comparison of Crystallographic Data
The following tables summarize key crystallographic parameters for pyridine N-oxide and two representative substituted analogs: 4-methylpyridine N-oxide and 4-nitropyridine N-oxide. These compounds have been selected to illustrate the influence of both electron-donating and electron-withdrawing groups on the crystal lattice and molecular dimensions.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Pyridine N-oxide | C₅H₅NO | Orthorhombic | P2₁2₁2₁ | 12.986(2) | 6.138(1) | 5.864(1) | 90 | 90 | 90 | 4 |
| 4-Methylpyridine N-oxide | C₆H₇NO | Monoclinic | P2₁/c | 5.892(1) | 15.110(2) | 7.301(1) | 90 | 108.97(1) | 90 | 4 |
| 4-Nitropyridine N-oxide | C₅H₄N₂O₃ | Monoclinic | P2₁/c | 11.295(2) | 5.259(1) | 9.803(2) | 90 | 98.98(2) | 90 | 4 |
| This compound (Predicted) | C₆H₃ClN₂O | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Table 1: Comparison of Unit Cell Parameters. Data for pyridine N-oxide, 4-methylpyridine N-oxide, and 4-nitropyridine N-oxide are provided for comparative purposes. The parameters for this compound are yet to be experimentally determined.
| Compound | N-O Bond Length (Å) | C-N-C Angle (°) |
| Pyridine N-oxide | 1.34 | 124 |
| 4-Methylpyridine N-oxide | 1.301(2) | 120.8(1) |
| 4-Nitropyridine N-oxide | 1.255(3) | 121.5(2) |
| This compound (Predicted) | ~1.25-1.27 | ~120-122 |
Table 2: Comparison of Selected Bond Lengths and Angles. The N-O bond length and C-N-C angle are sensitive indicators of the electronic effects of substituents on the pyridine N-oxide ring.[1] Predicted values for this compound are based on trends observed in related structures.
Experimental Protocols
The following provides a generalized methodology for the single-crystal X-ray diffraction analysis of pyridine N-oxide derivatives, based on common practices reported in the literature.
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents).
2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The data collection strategy typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.
3. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Experimental and Structural Concepts
To further elucidate the processes and relationships involved in the crystallographic analysis of substituted pyridine N-oxides, the following diagrams are provided.
Caption: Experimental workflow for the X-ray crystallographic analysis of a pyridine N-oxide derivative.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
References
Comparative Efficacy of Oxidizing Agents in the Synthesis of 2-chloro-3-cyanopyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various oxidizing agents used in the synthesis of 2-chloro-3-cyanopyridine N-oxide, a key intermediate in the production of 2-chloro-3-cyanopyridine. The efficacy of different agents is evaluated based on reaction yield, conditions, and overall efficiency, supported by experimental data from peer-reviewed literature and patents.
The synthesis of 2-chloro-3-cyanopyridine typically proceeds via a two-step process: the N-oxidation of a pyridine precursor followed by a chlorination reaction. This guide focuses on the critical oxidation step, comparing common oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and peracetic acid.
Data Summary of Oxidizing Agent Performance
The following table summarizes the quantitative data for different oxidizing agents in the synthesis of pyridine N-oxides, providing a clear comparison of their performance under various experimental conditions.
| Oxidizing Agent | Substrate | Catalyst/Co-reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrogen Peroxide (30%) | 3-cyanopyridine | Concentrated H₂SO₄ | - | 90 | 2 | 95 | [1] |
| Hydrogen Peroxide (30%) | 3-cyanopyridine | TS-1 | Methanol | Reflux (approx. 65) | 25 | 97.3 | [2] |
| m-Chloroperoxybenzoic acid (mCPBA) | 3-chloropyridine | - | Dichloromethane | 20-25 | 24 | 90 | [3] |
| Peracetic Acid | 2-methoxypyrimidine | Acetic Acid | Acetic Acid | Room Temp | - | 18 | [4] |
Experimental Protocols
Detailed methodologies for the key oxidation experiments are provided below to allow for replication and further study.
1. Oxidation with Hydrogen Peroxide and Sulfuric Acid
-
Procedure: In a 3000 mL four-necked flask, 500 g (4.80 mol) of 3-cyanopyridine and 1600 g of concentrated sulfuric acid are added. The mixture is heated to 90°C to reflux. 400 mL of 30% hydrogen peroxide is then slowly dropped into the refluxing reaction system. After the addition is complete, the reflux is continued for 2 hours, at which point the starting material, 3-cyanopyridine, should be completely converted. The reaction solution is then cooled to room temperature and filtered to obtain the solid product. The solid is dried at 50°C to yield 548 g of 3-cyanopyridine N-oxide (95% yield).[1]
2. Catalytic Oxidation with Hydrogen Peroxide over TS-1
-
Procedure: A mixture of 10.0 g (0.096 mol) of 4-cyanopyridine and 500 mg of TS-1 catalyst in 40 mL of methanol is refluxed in the presence of 19.8 mL (0.192 mol) of 30% aqueous hydrogen peroxide for 24 hours. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration, and the product is isolated from the solvent by vacuum evaporation, yielding the corresponding N-oxide exclusively.[2] For 3-cyanopyridine, a yield of 97.3% was achieved after 25 hours.[2]
3. Oxidation with m-Chloroperoxybenzoic Acid (mCPBA)
-
Procedure: To a solution of 40 g of 3-chloropyridine in 320 mL of dichloromethane at 0-5°C, 91.2 g of m-chloroperoxybenzoic acid is added at 0°C. The mixture is then stirred at 20-25°C for 24 hours. The completion of the reaction is monitored by TLC. The reaction solution is concentrated under reduced pressure to remove the dichloromethane. Water (1.5 L) is added with stirring, resulting in the precipitation of a large amount of white solid. The pH is adjusted to 4, and the mixture is stirred for 2 hours. After filtration, the filtrate is collected and concentrated under reduced pressure to give a brown viscous paste, which is then dried to yield the N-oxide product with a 90% yield and 98% purity.[3]
Visualized Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for the synthesis of 2-chloro-3-cyanopyridine and the reaction pathway for the N-oxidation step.
Caption: General two-step synthesis of 2-chloro-3-cyanopyridine.
Caption: General reaction pathway for pyridine N-oxidation.
References
- 1. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. An efficient synthesis of heterocyclic -oxides over molecular sieve catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Mechanistic Insights into Reactions of 2-Chloro-3-cyano-pyridine 1-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of reactions involving 2-chloro-3-cyano-pyridine 1-oxide. Due to a lack of extensive dedicated mechanistic studies on this specific molecule, this guide draws upon established principles of nucleophilic aromatic substitution (SNAr) on pyridine derivatives and related systems to construct plausible reaction pathways and comparisons. The information herein is intended to support researchers in understanding the reactivity of this versatile building block and in designing synthetic strategies.
Introduction to the Reactivity of this compound
This compound is a highly activated substrate for nucleophilic aromatic substitution. The electron-withdrawing nature of the cyano group at the 3-position, the chloro leaving group at the 2-position, and the activating effect of the N-oxide functionality collectively render the pyridine ring susceptible to attack by a variety of nucleophiles. The N-oxide group, in particular, enhances the electrophilicity of the C2 and C4 positions of the pyridine ring.
This guide will focus on the mechanistic pathways of common nucleophilic substitution reactions and compare the performance of this compound with alternative synthetic routes for preparing substituted 3-cyanopyridines.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary mode of reaction for this compound with nucleophiles is the SNAr mechanism. This two-step process involves the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the departure of the chloride leaving group to yield the substituted product.
Reaction with Amines (Amination)
The reaction of this compound with primary and secondary amines is a key method for the synthesis of 2-amino-3-cyanopyridine 1-oxides, which are valuable precursors in medicinal chemistry.
Plausible Mechanism:
The reaction is expected to proceed via a standard SNAr mechanism. The rate of reaction is influenced by the nucleophilicity of the amine and the stability of the intermediate Meisenheimer complex.
Figure 1: Plausible SNAr mechanism for the amination of this compound.
Experimental Data Summary:
| Nucleophile (Amine) | Product | Typical Yield Range (%) | Reference Analogy |
| Piperidine | 2-(Piperidin-1-yl)-3-cyanopyridine 1-oxide | 80-95 | [1][2] |
| Aniline | 2-(Phenylamino)-3-cyanopyridine 1-oxide | 70-90 | [1][2] |
| Morpholine | 2-(Morpholino)-3-cyanopyridine 1-oxide | 85-98 | [1][2] |
Table 1: Estimated reaction yields for the amination of this compound based on analogous reactions of activated halopyridines.
Reaction with Alkoxides (Alkoxylation)
The reaction with alkoxides provides a direct route to 2-alkoxy-3-cyanopyridine 1-oxides, which are also important synthetic intermediates.
Plausible Mechanism:
Similar to amination, the reaction with alkoxides is expected to follow an SNAr pathway. The alkoxide acts as the nucleophile, attacking the C2 position of the pyridine ring.
Figure 2: Plausible SNAr mechanism for the alkoxylation of this compound.
Experimental Data Summary:
Quantitative data for the alkoxylation of this compound is scarce in the literature. However, based on the high reactivity of similar substrates, high yields are anticipated under appropriate reaction conditions.
| Nucleophile (Alkoxide) | Product | Typical Yield Range (%) | Reference Analogy |
| Sodium Methoxide | 2-Methoxy-3-cyanopyridine 1-oxide | 85-95 | [3] |
| Sodium Ethoxide | 2-Ethoxy-3-cyanopyridine 1-oxide | 80-90 | [3] |
| Sodium tert-Butoxide | 2-(tert-Butoxy)-3-cyanopyridine 1-oxide | 70-85 | [3] |
Table 2: Estimated reaction yields for the alkoxylation of this compound based on analogous reactions.
Comparison with Alternative Synthetic Methodologies
The synthesis of substituted 3-cyanopyridines can also be achieved through other routes. Here, we compare the SNAr reaction of this compound with the reaction of the corresponding non-N-oxidized pyridine and direct C-H functionalization approaches.
This compound vs. 2-Chloro-3-cyanopyridine
The presence of the N-oxide group significantly enhances the rate of nucleophilic aromatic substitution.
| Feature | This compound | 2-Chloro-3-cyanopyridine |
| Reactivity | Highly activated towards SNAr | Moderately activated |
| Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) | Harsher conditions often required |
| Selectivity | High regioselectivity at the C2 position | Good regioselectivity at the C2 position |
| Subsequent Steps | Requires deoxygenation if the pyridine is the desired product | Direct formation of the substituted pyridine |
Table 3: Comparison of reactivity between this compound and its non-N-oxidized counterpart.
References
Quantitative Analysis of 2-chloro-3-cyano-pyridine 1-oxide in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in syntheses involving 2-chloro-3-cyano-pyridine 1-oxide, accurate and reliable quantitative analysis of this compound within complex reaction mixtures is paramount for reaction monitoring, yield determination, and impurity profiling. This guide provides a comparative overview of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and UV-Vis Spectrophotometry. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most appropriate technique for specific analytical needs.
Method Comparison
The choice of analytical method depends on several factors including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. The following table summarizes the key performance characteristics of each technique for the quantitative analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds in the gas phase. | Signal intensity is directly proportional to the number of nuclei. | Measurement of light absorption at a specific wavelength. |
| Selectivity | High (with appropriate column and detector) | High (with appropriate column) | High (structurally informative) | Low to Moderate |
| Sensitivity | High (ng/mL to pg/mL with MS detection) | Moderate to High (µg/mL to ng/mL) | Moderate (mg/mL to µg/mL) | Low to Moderate (µg/mL) |
| Precision (RSD) | < 2% | < 5% | < 1% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% | 97-103% |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.999 | > 0.99 |
| Sample Throughput | Moderate | High | Low to Moderate | High |
| Instrumentation Cost | Moderate to High | Moderate | High | Low |
| Key Advantages | Versatile, suitable for non-volatile and thermally labile compounds. | High resolution for volatile compounds, robust detectors. | Primary ratio method, no need for identical reference standards, minimal sample preparation. | Simple, rapid, and cost-effective. |
| Key Disadvantages | Polar N-oxides can be difficult to retain on standard columns.[1] | Requires analyte to be volatile and thermally stable. | Lower sensitivity compared to chromatographic methods. | Prone to interference from other UV-absorbing species in the reaction mixture. |
Experimental Protocols and Workflows
Detailed experimental protocols for each analytical technique are provided below, along with visual workflows to illustrate the key steps.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For polar compounds like pyridine N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[1]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute with a suitable solvent (e.g., acetonitrile/water mixture) to a known volume to bring the analyte concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
HILIC column (e.g., a silica-based column with a polar stationary phase).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound, or MS detection for higher sensitivity and selectivity.[2]
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Inject the standards and the sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for the quantitative analysis of volatile and thermally stable compounds.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a known volume.
-
An internal standard (a non-interfering compound with a similar volatility) should be added for improved accuracy and precision.
-
Filter the sample if it contains solid particles.
-
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A capillary column with a suitable stationary phase (e.g., a mid-polarity phase like DB-17 or equivalent).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Quantification:
-
Prepare calibration standards containing known concentrations of this compound and the internal standard.
-
Inject the standards and the sample.
-
Calculate the response factor of the analyte relative to the internal standard from the chromatograms of the standards.
-
Determine the concentration of the analyte in the sample using the internal standard calibration method.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[5][6]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture.
-
Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a signal that does not overlap with the analyte or other components in the mixture.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery between scans.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for quantitative analysis, but it is less specific than chromatographic or NMR techniques.[7][8]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve and dilute with a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution) to a known volume, ensuring the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
A blank solution should be prepared using the same solvent.
-
-
Instrumentation:
-
A UV-Vis spectrophotometer.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across a range of wavelengths.
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the blank solution.
-
Measure the absorbance of the prepared sample solution.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Measure the absorbance of each standard.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Conclusion
The selection of the most suitable analytical method for the quantitative analysis of this compound in reaction mixtures is a critical decision that impacts the accuracy and efficiency of process monitoring and development. HPLC, particularly with HILIC or MS detection, offers excellent selectivity and sensitivity for a wide range of reaction conditions. GC-FID provides a robust and high-throughput alternative for thermally stable reaction mixtures. qNMR stands out as a primary method that can deliver highly accurate results with minimal sample preparation, making it ideal for reaction yield and purity assessments. Finally, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective solution for routine analysis where high selectivity is not a primary concern. By carefully considering the specific requirements of the analysis, researchers can choose the optimal method to ensure reliable and meaningful quantitative data.
References
- 1. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 2. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. measurlabs.com [measurlabs.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A REVIEW OF THE UV-VISIBLE SPECTROSCOPY'S METHOD DEVELOPMENT AND VALIDATION [zenodo.org]
- 8. jppres.com [jppres.com]
Safety Operating Guide
Proper Disposal of 2-chloro-3-cyano-pyridine 1-oxide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-chloro-3-cyano-pyridine 1-oxide, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and professionals in drug development must handle the disposal of chemical waste with the utmost care. This compound is a hazardous substance requiring a structured disposal protocol. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to understand the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Hazard Summary:
| Hazard Class | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity(single exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH/MSHA approved respirator is necessary.[1]
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal by waste management professionals.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including residual amounts of the chemical, contaminated lab supplies (e.g., weigh boats, pipette tips, paper towels), should be collected in a designated, properly labeled, and sealable hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with acids, bases, strong oxidizing agents, metals, and reducing agents.[1][3]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be tightly sealed to prevent leaks or spills.[4]
Step 2: Labeling of Waste Containers
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Hazard Identification: The label should clearly indicate the associated hazards (e.g., "Toxic," "Irritant").
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Storage Conditions: Keep the storage area cool and dry.[1] The container should be stored away from sources of ignition.[4]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (per your institution's policy), contact your Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a hazardous waste manifest, as required by your EHS department.
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal.
III. Emergency Procedures for Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4] Eliminate all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, carefully sweep up the spilled solid material.[1] Avoid generating dust.
-
Collection: Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-chloro-3-cyano-pyridine 1-oxide
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-chloro-3-cyano-pyridine 1-oxide. The following guidance is based on the known hazards of the parent compound, 2-chloro-3-cyanopyridine, and general safety protocols for pyridine N-oxides. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring laboratory safety.
Hazard Assessment and Personal Protective Equipment (PPE)
2-chloro-3-cyanopyridine is classified as an irritant to the skin, eyes, and respiratory system. It is also harmful if ingested, inhaled, or in contact with skin.[1][2][3] The introduction of an N-oxide functional group may alter the reactivity and toxicological profile of the molecule. Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides splash protection against pyridine compounds. Note that breakthrough times can be short; therefore, immediate replacement after contamination is crucial.[4][5] Double gloving is recommended for extended operations. |
| Eye Protection | Chemical safety goggles with side shields or a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Skin and Body Protection | Chemical-resistant lab coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A fume hood is the primary means of controlling inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.[6]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the handling of this compound.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly before putting on inner gloves.
-
Put on the outer pair of gloves.
3. Handling the Compound:
-
Conduct all manipulations of this compound within the designated area of the chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Use appropriate tools (spatulas, etc.) to handle the solid compound.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling Procedures:
-
Upon completion of work, decontaminate any surfaces that may have come into contact with the compound using a suitable solvent (e.g., isopropanol), followed by a soap and water wash.
-
Remove outer gloves and dispose of them in the designated chemical waste container.
-
Remove the lab coat and hang it in the designated area.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Disposal Procedure:
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Do not pour any waste containing this compound down the drain.[1]
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
